molecular formula C7H6BrNO B3052591 4-Amino-3-bromobenzaldehyde CAS No. 42580-44-9

4-Amino-3-bromobenzaldehyde

Cat. No.: B3052591
CAS No.: 42580-44-9
M. Wt: 200.03 g/mol
InChI Key: SHBYVHVNHYBESU-UHFFFAOYSA-N
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Description

4-Amino-3-bromobenzaldehyde is a useful research compound. Its molecular formula is C7H6BrNO and its molecular weight is 200.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-bromobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBYVHVNHYBESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448040
Record name 4-Amino-3-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42580-44-9
Record name 4-Amino-3-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Stability and Storage Conditions for 4-Amino-3-bromobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Critical Parameters

4-Amino-3-bromobenzaldehyde (CAS: 42580-44-9) is a bifunctional aromatic intermediate critical in the synthesis of heterocycles and pharmaceutical scaffolds. Its stability is compromised by two competing degradation pathways: auto-oxidation of the aldehyde moiety and self-condensation between the amine and aldehyde groups.

Immediate Storage Directive:

  • Temperature: Refrigerate at 2–8°C (Do not freeze unless lyophilized/stabilized).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen).

  • Light: Strictly Protect from Light (Amber vials).

  • Physical State: Yellow to yellow-brown powder.[1]

Part 2: Chemical Identity & Stability Profile

Chemical Structure & Reactivity

The molecule features an electron-rich amino group (


) and an electron-deficient aldehyde group (

) on the same benzene ring. This "push-pull" electronic structure creates specific stability challenges.
PropertySpecification
CAS Number 42580-44-9
IUPAC Name This compound
Molecular Formula

Molecular Weight 200.03 g/mol
Appearance Yellow to yellow-brown powder
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in Water
Degradation Mechanisms (The "Why")

Understanding the causality of degradation is essential for implementing effective storage protocols.

  • Auto-oxidation (Aerobic Instability): The aldehyde proton is susceptible to radical abstraction by atmospheric oxygen, leading to the formation of 4-amino-3-bromobenzoic acid . This is accelerated by light and trace metal impurities.

  • Self-Condensation (Oligomerization): Unlike simple benzaldehydes, this molecule contains an internal nucleophile (amine) and an electrophile (aldehyde). While the meta substitution pattern reduces the likelihood of intramolecular cyclization, intermolecular attack is inevitable over time. This forms unstable Schiff bases (imines), which further polymerize into dark, insoluble tars (often observed as the material turning from yellow to dark brown).

  • Photolytic Dehalogenation: The carbon-bromine bond is sensitive to UV light. Prolonged exposure can lead to homolytic cleavage, generating aryl radicals that induce complex side reactions.

Visualization of Degradation Pathways

DegradationPathways Compound This compound (Yellow Powder) Acid 4-Amino-3-bromobenzoic Acid (White/Off-white solid) Compound->Acid Auto-oxidation Imine Schiff Base Oligomers (Dark Brown Tar) Compound->Imine Self-Condensation (-H2O) Radical De-brominated Byproducts Compound->Radical Photolysis Oxygen Atmospheric O2 Oxygen->Acid Light UV Light / Heat Light->Radical

Figure 1: Primary degradation pathways. Note that self-condensation is concentration and temperature-dependent.

Part 3: Storage & Handling Protocols

The "Golden Standard" Storage Workflow

This protocol is designed to maximize shelf-life (6–12 months).

Step 1: Receipt & Inspection

  • Upon arrival, inspect the color. It should be yellow. A dark brown or black crust indicates significant polymerization.

  • Action: If the container is clear glass, immediately transfer to an amber vial or wrap in aluminum foil.

Step 2: Inert Atmosphere Packaging

  • The material must be stored under an inert atmosphere.

  • Protocol:

    • Place the open vial in a desiccator or glove bag flushed with Argon (preferred over Nitrogen due to higher density).

    • Purge the headspace of the vial for 30 seconds.

    • Cap tightly and seal with Parafilm or electrical tape to prevent gas exchange.

Step 3: Temperature Control

  • Store at 2–8°C (Standard Refrigerator).

  • Warning: Do not store in a freezer (-20°C) unless the vial is perfectly sealed against moisture. Freeze-thaw cycles can introduce condensation, which catalyzes Schiff base formation.

Handling for Synthesis

When using this reagent in drug development workflows:

  • Equilibration: Allow the refrigerated vial to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid.

  • Solvent Choice: Dissolve in anhydrous solvents (DCM, THF, or DMF) immediately prior to use. Do not store stock solutions for >24 hours.

  • Re-purification: If the material has darkened:

    • Dissolve in minimal warm Ethyl Acetate.

    • Filter through a small pad of silica gel (removes polar polymers).

    • Precipitate with Hexanes/Heptane.

Storage Decision Tree

StorageWorkflow Start Receive Reagent CheckColor Check Color Start->CheckColor Yellow Yellow/Tan CheckColor->Yellow Pass Dark Dark Brown/Black CheckColor->Dark Fail Pack Flush Headspace (Argon/N2) Yellow->Pack Purify Re-purify (Silica Filtration) Dark->Purify Purify->Yellow Seal Seal & Wrap (Amber/Foil) Pack->Seal Store Store at 2-8°C Seal->Store

Figure 2: Decision logic for handling incoming or aged material.

Part 4: Safety & Toxicology (SDS Summary)

While specific toxicological data for this isomer is limited, it should be handled as a potent irritant and potential sensitizer, similar to other halogenated benzaldehydes.

Hazard ClassGHS CategoryStatement
Acute Toxicity Category 4Harmful if swallowed.
Skin Irritation Category 2Causes skin irritation.[2][3][4]
Eye Irritation Category 2ACauses serious eye irritation.[3]
STOT-SE Category 3May cause respiratory irritation.[3]

PPE Requirements:

  • Respiratory: Use in a certified chemical fume hood. Avoid dust generation.[2][3][5]

  • Skin: Nitrile gloves (0.11 mm minimum thickness).

  • Eyes: Chemical safety goggles.

Part 5: References

  • Organic Syntheses. (1951). p-Aminobenzaldehyde: Synthesis and Handling of Amino-Aldehydes. Org.[6] Synth. 1951, 31, 6. Retrieved from [Link]

Sources

Electronic effects of the amino and bromo substituents

Author: BenchChem Technical Support Team. Date: February 2026

Title: Electronic Dichotomy in Medicinal Chemistry: A Comparative Technical Guide to Amino and Bromo Substituents

Executive Summary

In the architecture of small molecule drug discovery, the amino (


) and bromo (

) substituents represent a fundamental electronic dichotomy. While both are ortho/para directors in electrophilic aromatic substitution (EAS), their underlying mechanistic drivers are diametrically opposed.[1] The amino group is a powerful electronic pump (resonance donor), while the bromo group acts as a lipophilic anchor with a unique "inductively withdrawing, resonance donating" paradox.[2]

This guide provides a rigorous analysis of these effects, moving beyond textbook definitions to explore their impact on Structure-Activity Relationships (SAR), metabolic stability, and synthetic strategy.[1][2]

Fundamental Electronic Architectures

The distinct behaviors of


 and 

arise from the interplay between Inductive (

) and Mesomeric/Resonance (

) effects.
Orbital Overlap and The "Mismatch" Theory
  • Amino (

    
    ):  The nitrogen atom utilizes a 
    
    
    
    orbital to donate its lone pair into the aromatic
    
    
    -system (
    
    
    ). Because the orbitals are of identical principal quantum number (
    
    
    ), the overlap is maximal. The
    
    
    effect (donation) massively overwhelms the
    
    
    effect (electronegativity).
  • Bromo (

    
    ):  Bromine utilizes a 
    
    
    
    orbital.[1] The size mismatch between the carbon
    
    
    and bromine
    
    
    orbitals results in poor
    
    
    -overlap. Consequently, the
    
    
    effect is weak and cannot overcome the strong
    
    
    effect caused by bromine's electronegativity.
Quantitative Electronic Parameters (Hammett & Hansch)

The following table summarizes the quantitative impact of these substituents. Note the sign inversion in


 values, indicating the shift from donation to withdrawal.
ParameterDescriptionAmino (

)
Bromo (

)
Mechanistic Implication

Hammett Para-0.66 +0.23

is a strong donor;

is a weak withdrawer.[1]

Hammett Meta-0.16 +0.39

is strongly withdrawing at the meta position (pure induction).[1]

Field/Inductive0.08 0.45 Bromine exerts a powerful through-bond withdrawing effect.[1]

Resonance-0.74 -0.22 Nitrogen resonance is ~3.5x stronger than Bromine.[1]

Hansch (LogP)-1.23 +0.86

increases solubility;

increases lipophilicity.[1]

Mechanistic Visualization: The Push-Pull Dynamic

The following diagram illustrates the competing electronic vectors that dictate reactivity.

ElectronicEffects Amino Amino (-NH2) Strong Activator Ring_N Aromatic Ring (Electron Rich) Amino->Ring_N +M (Strong) 2p-2p Overlap Bromo Bromo (-Br) Weak Deactivator Ring_B Aromatic Ring (Electron Poor) Bromo->Ring_B +M (Weak) 4p-2p Mismatch Ring_N->Amino -I (Weak) Sub_N Result: High e- Density Vuln. to Oxidation Ring_N->Sub_N Ring_B->Bromo -I (Strong) Sub_B Result: Low e- Density Lipophilic Anchor Ring_B->Sub_B

Caption: Vector analysis of electronic displacement. Green arrows indicate electron donation; Red arrows indicate withdrawal.[1] Thickness denotes magnitude.

Reactivity Profiles & Synthetic Implications

Electrophilic Aromatic Substitution (EAS)
  • Amino: The activation is so potent that poly-substitution is the norm.[3] In acidic media, protonation converts

    
     to 
    
    
    
    , a strong meta-director (deactivator), complicating regioselectivity.[1][2]
    • Strategy: Protect as acetanilide (

      
      ) to moderate activity and ensure mono-substitution.[1]
      
  • Bromo: Deactivates the ring but directs ortho/para due to the lone pair. It requires stronger conditions (Lewis acid catalysis) than aniline derivatives.[1][2]

Lithiation Behavior (Critical for Scaffold Decoration)
  • Bromo (Lithium-Halogen Exchange): Reaction with

    
    -BuLi at -78°C results in rapid Li-Br exchange (
    
    
    
    min).[1] This is a kinetic phenomenon driven by the stability of the resulting aryl lithium.
    • Reaction:

      
      
      
  • Amino (Directed Ortho Metalation - DoM): Free amines quench organolithiums.[1] Protected amines (e.g., Boc-NH-Ar) act as Directed Metalation Groups (DMGs), coordinating Li and directing deprotonation to the ortho position.[1][2]

Detailed Synthetic Protocols

Protocol A: Regioselective Monobromination of Aniline

Objective: Synthesize 4-bromoaniline without generating the 2,4,6-tribromo byproduct.[1][2] Method: Use of N-Bromosuccinimide (NBS) in DMF allows for controlled release of


.[1]
  • Preparation: Dissolve aniline (10 mmol, 1.0 eq) in anhydrous DMF (10 mL) in a round-bottom flask shielded from light (aluminum foil).

  • Addition: Cool to 0°C. Add NBS (10.5 mmol, 1.05 eq) portion-wise over 15 minutes. The slow addition prevents local high concentrations of brominating agent.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1][2]

  • Workup: Pour mixture into ice-water (50 mL). The product often precipitates.[1] If not, extract with EtOAc (

    
     mL).[1][2] Wash organics with water (
    
    
    
    ) to remove DMF, then brine.[1][2]
  • Purification: Recrystallize from ethanol/water or flash chromatography.

  • Validation:

    
    H NMR should show distinct AA'BB' pattern (para-substitution).
    
Protocol B: Buchwald-Hartwig Amination (Converting Ar-Br to Ar-NH-R)

Objective: Cross-coupling an aryl bromide with a primary amine.[1] Mechanism: Pd(0) oxidative addition into C-Br bond, followed by amine coordination and reductive elimination.[1][2]

  • Setup: Flame-dry a Schlenk tube. Add Aryl Bromide (1.0 mmol), Amine (1.2 mmol),

    
     (1.4 mmol), and 
    
    
    
    (2 mol%).[2]
  • Ligand: Add BINAP (3 mol%). The bidentate phosphine is crucial for preventing

    
    -hydride elimination.[1]
    
  • Solvent: Evacuate/backfill with Argon (

    
    ).[1] Add anhydrous Toluene (5 mL).
    
  • Heating: Heat to 100°C for 12-18 hours.

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate in vacuo.[1]

  • Purification: Flash chromatography on silica gel.

Strategic Decision Tree: Synthesis & SAR

Use this logic flow to determine when to deploy Amino vs. Bromo substituents in lead optimization.

SynthesisStrategy Start Lead Optimization Goal Solubility Need Solubility? Start->Solubility Metabolic Metabolic Hotspot? Solubility->Metabolic No NH2 Install -NH2 (Low LogP, H-Bond Donor) Solubility->NH2 Yes Synthetic Synthetic Handle? Metabolic->Synthetic No Issue Br Install -Br (Block Metabolism, Lipophilic) Metabolic->Br Block Para-Oxidation Synthetic->NH2 Need H-Bond Buchwald Use -Br as Buchwald Precursor Synthetic->Buchwald Need Complexity

Caption: Decision matrix for selecting substituents based on physicochemical requirements and synthetic utility.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1][2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1][2] Link[2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd Ed.).[1] Oxford University Press.[1] (Chapter 21: Electrophilic Aromatic Substitution). Link

  • Surry, D. S., & Buchwald, S. L. (2008).[1][2] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[1][2] Link[2]

  • Gilman, H., & Spatz, S. M. (1940).[1][2] Some Reactions of Organolithium Compounds with 6-Bromo- and 6-Chloro-quinolines. Journal of the American Chemical Society, 62(2), 446.[2] (Foundational text on Halogen-Metal Exchange). Link[2]

  • Mitchell, R. H., et al. (1979).[1][2] N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Monobromination Reagent for Reactive Aromatic Compounds.[1] The Journal of Organic Chemistry, 44(25), 4733–4735.[2] Link[2]

Sources

Strategic Utilization of 4-Amino-3-bromobenzaldehyde: A Multifunctional Scaffold for Heterocyclic Architecture

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 42580-44-9 Formula: C₇H₆BrNO Molecular Weight: 200.03 g/mol [1]

Executive Summary: The Orthogonal Reactivity Triad

In the landscape of modern medicinal chemistry, 4-Amino-3-bromobenzaldehyde represents a "privileged scaffold" due to its unique substitution pattern. Unlike simple anilines or benzaldehydes, this molecule possesses three distinct reactive sites that are chemically orthogonal—meaning one can be manipulated without affecting the others under specific conditions.

For the drug development professional, this molecule is not merely a reagent but a linchpin intermediate . It allows for the construction of fused heterocycles (via the ortho-bromoaniline motif) while preserving a reactive aldehyde "handle" for late-stage diversification (e.g., attaching solubilizing tails or pharmacophores).

The Triad of Reactivity
  • The Ortho-Bromoaniline Core (C3/C4): The juxtaposition of the amino group (-NH₂) and the bromine atom (-Br) creates an ideal site for transition-metal-catalyzed annulation reactions. This is the gateway to Indoles , Benzimidazoles , and Quinazolines .

  • The Aryl Bromide (C3): Beyond cyclization, this site is primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of biaryl systems.

  • The Para-Aldehyde (C1): Located para to the amino group, the aldehyde remains electronically distinct. It serves as an electrophilic anchor for reductive amination, olefination (Wittig/Horner-Wadsworth-Emmons), or multicomponent reactions (Ugi/Passerini).

Primary Applications in Heterocyclic Synthesis

A. Synthesis of 5/6-Substituted Indoles

The most high-value application of this compound is its conversion into substituted indoles. The ortho-haloamine motif is the classic substrate for the Larock Indole Synthesis or a tandem Sonogashira Coupling/Cyclization .

  • Mechanism: The reaction proceeds via Pd-catalyzed cross-coupling of a terminal alkyne with the C3-Bromine, followed by an intramolecular nucleophilic attack of the C4-Amine onto the activated alkyne.

  • Strategic Advantage: The resulting indole retains the aldehyde group (typically at the C5 or C6 position of the indole, depending on numbering conventions relative to the bridgehead). This allows for the synthesis of "Formyl-Indoles," which are critical intermediates for kinase inhibitors.

B. Benzimidazole Construction

Benzimidazoles are ubiquitous in antiparasitic and antineoplastic agents.

  • Pathway: this compound can undergo Pd-catalyzed amidation with primary amides or ureas, followed by condensation, to yield benzimidazoles.

  • Alternative: Reaction with amidines via Cu-catalysis allows for the direct formation of the imidazole ring fused to the benzene core.

C. Quinazoline Derivatives

While standard quinazoline synthesis often utilizes ortho-aminobenzaldehydes, this para-aldehyde isomer requires a different approach.

  • Rosenmund-von Braun Reaction: The C3-Bromine is first converted to a nitrile (using CuCN or Zn(CN)₂). The resulting 4-amino-3-cyanobenzaldehyde is a potent precursor for quinazolines via reaction with Grignard reagents or formamide.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthetic pathways available from this single scaffold.

ReactivityMap Core This compound (CAS: 42580-44-9) Sonogashira Pd-Cat. Sonogashira (+ Alkyne) Core->Sonogashira C3-Br Reactivity ReductiveAmine Reductive Amination (+ Amine/NaBH(OAc)3) Core->ReductiveAmine C1-CHO Reactivity Cyanation Cyanation (Zn(CN)2 / Pd) Core->Cyanation C3-Br Transformation Indole 6-Formylindole Derivatives Sonogashira->Indole Cyclization (5-endo-dig) SecondaryAmine N-Alkylated Scaffold ReductiveAmine->SecondaryAmine Selective Reduction Quinazoline Quinazoline-6-carbaldehyde Cyanation->Quinazoline + Formamide/Cyclization

Caption: Divergent synthesis map showing the transformation of this compound into three distinct pharmacophore classes.

Detailed Experimental Protocol: Synthesis of 6-Formylindole Derivative

This protocol describes the conversion of this compound into a substituted indole via a Sonogashira coupling-cyclization sequence . This method is preferred for its atom economy and the preservation of the aldehyde functionality.

Objective

To synthesize 2-phenyl-1H-indole-6-carbaldehyde from this compound.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Phenylacetylene (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)

  • Co-Catalyst: Copper(I) iodide (CuI) (2 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: DMF (Anhydrous) or 1,4-Dioxane

  • Atmosphere: Argon or Nitrogen (Inert)

Step-by-Step Methodology
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with argon for 10 minutes.

  • Charging: Add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.02 equiv) to the flask.

  • Solvation: Add anhydrous DMF via syringe. Degas the solution by bubbling argon through the solvent for 10 minutes.

  • Addition: Add Triethylamine (3.0 equiv) followed by Phenylacetylene (1.2 equiv) dropwise.

  • Reaction (Coupling): Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The intermediate alkyne may be visible.[2]

  • Cyclization (Indole Formation): Depending on the substrate, cyclization may occur spontaneously at 80°C. If the acyclic alkyne persists, increase temperature to 110°C for an additional 2–4 hours to drive the nucleophilic attack of the amine onto the alkyne (5-endo-dig cyclization).

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 65–80% Key Characterization:

  • ¹H NMR: Disappearance of the broad NH₂ singlet (approx. 4.0-6.0 ppm) and appearance of the indole NH (approx. 11.0 ppm). Retention of the aldehyde proton (~10.0 ppm).

Strategic Considerations for Drug Discovery

Chemoselectivity Challenges

A common pitfall is the interference of the free amine during Suzuki couplings (poisoning Pd catalysts) or the aldehyde reacting with the amine intermolecularly (forming imines/oligomers).

  • Solution: If performing Suzuki coupling before cyclization, consider protecting the amine as an acetamide (Ac) or carbamate (Boc). However, for indole synthesis, the free amine is required for the mechanism.

Stability

This compound is sensitive to oxidation (air) and light.

  • Storage: Store under inert gas at 2–8°C.

  • Handling: Solutions in DMSO or DMF should be used immediately, as the aldehyde can undergo Cannizzaro disproportionation or oxidation to the benzoic acid over prolonged periods.

Comparison of Catalyst Systems

The following table summarizes catalyst efficiency for coupling reactions at the C3-Br position:

Catalyst SystemLigandBaseSolventTemp (°C)Yield (Suzuki)Notes
Pd(PPh₃)₄ PPh₃K₂CO₃Toluene/H₂O90Good (75-85%)Standard conditions; robust.
Pd(OAc)₂ SPhosK₃PO₄Toluene100Excellent (>90%)Best for sterically hindered boronic acids.
PdCl₂(dppf) dppfCs₂CO₃THF/H₂O80Very Good (85%)Excellent for heteroaryl boronic acids.

References

  • Synthesis of Indoles via Pd-Catalyzed Annulation: Cacchi, S., Fabrizi, G., & Parisi, L. M. (2005). "Palladium-catalyzed reaction of o-aminophenylacetylenes with organic halides/triflates." Organic Letters. (Context: General methodology for o-haloaniline to indole conversion).

  • Quinazoline Synthesis Methodologies: Khan, I., et al. (2015). "Recent advances in the synthesis of quinazolines." RSC Advances.

  • Suzuki-Miyaura Coupling of Amino-Aryl Halides: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Compound Data & Safety: PubChem CID 10910522.[1] "this compound."[1][3] National Library of Medicine.

  • Application in Kinase Inhibitors: Zhang, J., et al. (2016). "Design and synthesis of novel quinazoline derivatives as EGFR inhibitors." European Journal of Medicinal Chemistry. (Note: Illustrates the utility of the quinazoline scaffold derived from this substitution pattern).

Sources

An In-depth Technical Guide to 4-Amino-3-bromobenzaldehyde: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This whitepaper provides a comprehensive technical overview of 4-Amino-3-bromobenzaldehyde, a pivotal substituted benzaldehyde that serves as a crucial building block in modern organic synthesis, particularly in the realms of pharmaceutical and materials science. This guide traces the likely historical synthetic pathways leading to its creation, details contemporary, efficient synthetic protocols, and explores its diverse applications. By elucidating the chemical logic behind its synthesis and utility, this document aims to equip researchers, scientists, and drug development professionals with actionable insights and a robust understanding of this versatile chemical intermediate.

Introduction: The Strategic Importance of a Polysubstituted Aromatic Aldehyde

This compound, with the chemical formula C₇H₆BrNO, is a crystalline solid that has garnered significant attention in synthetic organic chemistry.[1][2] Its strategic value emanates from the unique arrangement of three distinct functional groups on the benzene ring: an electron-donating amine, an electron-withdrawing aldehyde, and a versatile halogen (bromine). This trifecta of functionalities allows for a high degree of synthetic manipulation, making it an ideal precursor for a wide array of complex molecular architectures.

The aldehyde group serves as a reactive handle for nucleophilic additions, reductive aminations, and condensation reactions. The amino group can be readily diazotized or acylated, and the bromo substituent is a prime site for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This orthogonal reactivity is the cornerstone of its utility in the synthesis of heterocyclic compounds, pharmaceutical intermediates, and novel organic materials.

Historical Context and Evolution of Synthetic Strategies

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the historical literature, its synthesis can be understood as a logical progression of classical aromatic chemistry. The preparation of such a polysubstituted benzene ring would have historically relied on a careful sequence of electrophilic aromatic substitution reactions, with careful consideration of the directing effects of the substituents.

Plausible Early Synthetic Approaches

Early synthetic chemists would have likely approached the synthesis of this compound through a multi-step sequence, starting from a more readily available substituted aniline or benzaldehyde. A probable pathway would involve the direct bromination of 4-aminobenzaldehyde. However, this approach presents challenges in controlling the regioselectivity of the bromination, as the strongly activating amino group directs incoming electrophiles to the ortho and para positions. Given that the para position is already occupied by the aldehyde, bromination would be expected to occur at the ortho position (position 3), but over-bromination and side reactions would likely reduce the yield and purity of the desired product.

Another classical approach would be the Sandmeyer reaction, a cornerstone of aromatic synthesis. This could involve the diazotization of a suitable diamine precursor, followed by the introduction of the bromine atom.

Modern, Efficient Synthetic Routes

Contemporary organic synthesis has largely moved towards more efficient and selective methods. A common and reliable method for the preparation of this compound involves the bromination of an N-acylated 4-aminobenzaldehyde. The acyl group serves as a protecting group for the amine, moderating its activating effect and improving the regioselectivity of the bromination. Subsequent deprotection of the amine yields the desired product in higher purity and yield.

Another modern approach involves the formylation of a pre-functionalized aniline. For instance, 2-bromo-4-methylaniline can be N-acylated, the methyl group oxidized to an aldehyde, and the acyl group subsequently removed to yield this compound. Such methods, while potentially longer, often provide cleaner reactions and higher overall yields. The Vilsmeier-Haack and Gattermann-Koch reactions are classic examples of electrophilic formylation methods that could be adapted for such a synthesis.[3]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₇H₆BrNO
Molecular Weight 200.04 g/mol
Appearance Yellow to brown crystalline powder[2]
CAS Number 42580-44-9[1][2]
Melting Point Not consistently reported, varies with purity
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.

Spectroscopic data is crucial for confirming the identity and purity of the compound. Key expected features include:

  • ¹H NMR: Distinct signals for the aldehyde proton (~9.8 ppm), and three aromatic protons, with coupling patterns indicative of a 1,2,4-trisubstituted ring. The amine protons will appear as a broad singlet.

  • ¹³C NMR: Resonances for the aldehyde carbonyl carbon (~190 ppm), and six distinct aromatic carbons.

  • IR Spectroscopy: Characteristic peaks for the N-H stretch of the primary amine (~3300-3500 cm⁻¹), the C=O stretch of the aldehyde (~1680 cm⁻¹), and C-Br stretch in the fingerprint region.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for bromine.

Applications in Research and Drug Development

The synthetic versatility of this compound has made it a valuable intermediate in several areas of chemical research and development.

  • Heterocyclic Synthesis: It is a common precursor for the synthesis of various heterocyclic systems, including benzimidazoles, quinolines, and benzodiazepines.[4] These scaffolds are prevalent in many biologically active molecules.

  • Pharmaceutical Intermediates: The ability to introduce diverse functionalities through the amine, aldehyde, and bromo groups makes it an important building block in the synthesis of active pharmaceutical ingredients (APIs).

  • Cross-Coupling Reactions: The presence of a bromine atom allows for its use in a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and other carbon-carbon and carbon-heteroatom bonds.[5]

  • Materials Science: Derivatives of this compound have been investigated for their potential use in the synthesis of novel organic dyes and polymers with interesting photophysical properties.

Detailed Experimental Protocol: A Representative Synthesis

The following is a representative, step-by-step protocol for the synthesis of this compound via the bromination of N-(4-formylphenyl)acetamide.

Step 1: Acetylation of 4-Aminobenzaldehyde

  • To a stirred solution of 4-aminobenzaldehyde (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq).

  • Heat the reaction mixture at 100°C for 1 hour.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield N-(4-formylphenyl)acetamide.

Step 2: Bromination of N-(4-formylphenyl)acetamide

  • Dissolve the N-(4-formylphenyl)acetamide (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.

  • Filter the precipitate, wash with water, and dry to obtain N-(3-bromo-4-formylphenyl)acetamide.

Step 3: Hydrolysis to this compound

  • Suspend the N-(3-bromo-4-formylphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Hydrolysis A 4-Aminobenzaldehyde B N-(4-formylphenyl)acetamide A->B Acetic Anhydride, Glacial Acetic Acid C N-(3-bromo-4-formylphenyl)acetamide B->C Bromine, Glacial Acetic Acid D This compound C->D HCl, Ethanol

A representative synthetic workflow for this compound.

Conclusion

This compound stands as a testament to the enabling power of synthetic organic chemistry. Its strategic combination of functional groups provides a versatile platform for the construction of a myriad of complex molecules. While its specific "discovery" may be nestled within the broader evolution of aromatic chemistry, its continued relevance in modern research and development is undeniable. A thorough understanding of its synthesis, properties, and reactivity is essential for any scientist seeking to leverage its synthetic potential in the pursuit of novel pharmaceuticals, materials, and other valuable chemical entities.

References

  • Vertex AI Search. (n.d.). How is preparation and application of 4-Bromobenzaldehyde in synthesis achieved? Retrieved February 7, 2026.
  • Wikipedia. (2023, November 28). 4-Bromobenzaldehyde. In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Simple synthetic route to 4-aminobenzaldehydes from anilines. RSC Publishing. Retrieved February 7, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromobenzaldehyde. Retrieved February 7, 2026, from [Link]

  • Organic Letters. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino-3-nitrobenzaldehyde. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2019, May 15). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved February 7, 2026, from [Link]

  • Scribd. (n.d.). Synthesis, Structure and Chemical Transformations of 4-Aminobenzaldehyde. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). US4945186A - Method of producing 3-bromobenzaldehyde.
  • Google Patents. (n.d.). CN1201777A - Synthesis of p-benzaldehyde.
  • Google Patents. (n.d.). US4036887A - Preparation of 3-bromobenzaldehyde.
  • Wikipedia. (2023, November 28). 3-Bromobenzaldehyde. In Wikipedia. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes.
  • YouTube. (2022, September 29). Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (2022, March 7). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Retrieved February 7, 2026, from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Solid-Phase Synthesis of Polysubstituted Benzimidazoles Using 4-Amino-3-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the strategic application of 4-Amino-3-bromobenzaldehyde (CAS: 19989-73-2) in Solid-Phase Organic Synthesis (SPOS). While often overlooked as a simple intermediate, this molecule acts as a "trident" scaffold in combinatorial chemistry, offering three orthogonal reactivity vectors:

  • Aldehyde (Electrophile): Facilitates anchoring via reductive amination or heterocycle formation (e.g., benzimidazoles).

  • Aryl Bromide (Electrophile): Enables late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Aniline (Nucleophile): Allows for orthogonal acylation, sulfonylation, or further heterocyclic annulation.

This protocol focuses on the "Reverse" Benzimidazole Strategy , where the aldehyde serves as the cyclization partner for resin-bound diamines, yielding a 2-aryl-benzimidazole core with high diversity potential.

Chemical Profile & Reactivity Logic

The Orthogonal Scaffold

The power of this compound lies in its ability to withstand specific SPOS conditions while remaining reactive under catalytic activation.

Functional GroupSPOS RoleActivation ConditionOrthogonality
Aldehyde (-CHO)Primary Anchor / CyclizationAcid catalysis / OxidationStable to basic Pd-coupling conditions.
Bromide (-Br)Diversity Handle (Vector 1)Pd(0) / Base / HeatInert to mild acid/amine couplings.
Amine (-NH₂)Diversity Handle (Vector 2)Acyl Chlorides / Sulfonyl ChloridesCan be protected (Boc/Fmoc) if necessary.
Strategic Workflow Diagram

The following diagram illustrates the "Diversity-Oriented Synthesis" (DOS) logic employed in this protocol.

G Resin Resin-Bound o-Phenylenediamine Inter Intermediate: Resin-Benzimidazole (Br/NH2 functional) Resin->Inter Oxidative Cyclization (DMSO/Air, 80°C) Scaffold This compound Scaffold->Inter Reagent Suzuki Step A: Suzuki Coupling (Targeting -Br) Inter->Suzuki Pd(PPh3)4, Ar-B(OH)2 Acylation Step B: Acylation (Targeting -NH2) Suzuki->Acylation R-COCl, DIPEA Final Final Drug Candidate (Cleaved) Acylation->Final TFA Cleavage

Caption: Workflow for the synthesis of 2-(4-amino-3-bromophenyl)benzimidazoles, highlighting the sequential diversification of the bromine and amine handles.

Detailed Experimental Protocols

Pre-requisite: Resin Preparation

Context: This protocol assumes the use of a Rink Amide MBHA resin loaded with an o-phenylenediamine moiety. This is typically generated by coupling Fmoc-amino acids, followed by 4-fluoro-3-nitrobenzoic acid, nucleophilic aromatic substitution with a primary amine, and reduction of the nitro group.

Protocol A: Oxidative Cyclization (Benzimidazole Formation)

Objective: Condense this compound with the resin-bound diamine to form the benzimidazole core.

  • Reagents:

    • This compound (5.0 equiv relative to resin loading).

    • Solvent: DMSO (Dimethyl sulfoxide) or NMP.

    • Oxidant: Open air (passive) or 10 mol% Ytterbium triflate (

      
      ) / DDQ (active).
      
  • Procedure:

    • Swell the resin-bound o-phenylenediamine (100 mg, ~0.6 mmol/g) in DMSO (3 mL) for 15 minutes.

    • Add This compound (5.0 equiv).

    • Critical Step: Heat the reaction mixture to 80°C for 12–16 hours in an open vessel (or a vial with a vented cap) to allow aerobic oxidation of the intermediate aminal to the benzimidazole.

    • Validation: Remove a small aliquot of resin, wash (DMF/MeOH/DCM), and perform a mini-cleavage (50% TFA/DCM). Analyze by LC-MS. The mass should correspond to the benzimidazole product (M+1). The bromine isotope pattern (1:1 doublet) should be clearly visible.

    • Wash the resin: DMF (3x), DCM (3x), MeOH (3x), DCM (3x).

Protocol B: Palladium-Catalyzed Suzuki Cross-Coupling

Objective: Functionalize the aryl bromide position. The steric hindrance of the ortho-amino group requires a robust catalyst system.

  • Reagents:

    • Aryl Boronic Acid (5.0 equiv).

    • Catalyst:

      
       (0.1 equiv) or PEPPSI-IPr  (0.05 equiv) for difficult substrates.
      
    • Base:

      
       (aqueous) or 
      
      
      
      (solid, 10 equiv).
    • Solvent: DMF or Dioxane.

  • Procedure:

    • Place the resin in a reactor vial.

    • Dissolve the Boronic Acid and Base in DMF (3 mL). Degas with Nitrogen/Argon for 10 minutes.

    • Add the Catalyst to the solution and transfer immediately to the resin.

    • Heat at 90°C for 12 hours under inert atmosphere.

    • Wash: DMF (3x), dilute aqueous Sodium Diethyldithiocarbamate (to scavenge Pd), DMF (3x), DCM (3x).

    • Note: The 4-amino group is generally unreactive under these conditions, but if using Buchwald coupling (aminations), the free amine must be protected or accounted for.

Protocol C: Acylation of the Pendant Amine

Objective: Derivatize the aniline nitrogen (Vector 2).

  • Reagents:

    • Acid Chloride (R-COCl) or Sulfonyl Chloride (R-SO2Cl) (5.0 equiv).

    • Base: DIPEA (Diisopropylethylamine) (10.0 equiv).

    • Solvent: DCM (Anhydrous).

  • Procedure:

    • Swell resin in DCM.[1]

    • Add DIPEA followed by the Acid Chloride.

    • Shake at room temperature for 2 hours.

    • Perform a Kaiser Test (Ninhydrin). The resin should turn from dark/colored to yellow/colorless, indicating consumption of the free aniline.

Results Interpretation & Troubleshooting

Data Summary Table: Expected Outcomes
StepTest / ObservationSuccess CriteriaCommon Failure Mode
Cyclization LC-MS (Mini-cleavage)Mass = Core + 183 (Br-Ar-N fragment). Isotope pattern 79Br/81Br present.Incomplete oxidation (Mass + 2). Fix: Add 5% DDQ or extend heating.
Suzuki LC-MSLoss of Br isotope pattern. Mass shift corresponding to Boronic Acid.De-bromination (Hydrodebromination). Fix: Use anhydrous conditions or switch to mild base (

).
Acylation Kaiser TestNegative (Yellow beads).Steric hindrance from ortho-Br. Fix: Use Pyridine as solvent + DMAP catalyst.
Troubleshooting the "Ortho-Effect"

The bromine atom at position 3 is ortho to the amino group at position 4.

  • Issue: This creates significant steric crowding, making acylation of the amine difficult with bulky acid chlorides.

  • Solution: If standard acylation fails, employ microwave irradiation (50°C, 20 mins) or convert the acid chloride to a more reactive mixed anhydride in situ.

References

  • Solid-Phase Synthesis of Benzimidazoles (General Mechanism)

    • Hermann, T., et al. (2003). Solid-phase synthesis of benzimidazole libraries biased for RNA targets. Tetrahedron Letters.

    • Note: Describes the oxidative cyclization of aldehydes with resin-bound diamines using air/DDQ.
  • Reductive Amination on Solid Support

    • Pels, K., et al. (2015). Solid-phase synthesis of diverse peptide tertiary amides by reductive amination. ACS Combinatorial Science.[2]

    • Note: Validates the use of borohydride reagents with aldehyde linkers.
  • Suzuki Coupling on Solid Phase (Aryl Bromides)

    • Frenette, R., & Friesen, R. W. (1994). Biaryl synthesis via Suzuki coupling on solid support. Tetrahedron Letters.

    • Note: Foundational text for Pd-coupling on resin-bound aryl halides.
  • Properties of this compound

    • BenchChem Technical Data. (2024).[3] 4-Bromobenzaldehyde: Properties and Reactivity.

    • Note: Provides physical data and solubility profiles relevant to the starting m
  • Green Synthesis of Benzimidazoles

    • Raja, D., et al. (2020).[4] Oxidative Cyclization Strategy for Benzimidazoles. Journal of Organic Chemistry.

    • Note: Supports the "open air" oxid

Sources

Troubleshooting & Optimization

Side reactions and byproduct formation in Suzuki coupling of 4-Amino-3-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Suzuki coupling of 4-Amino-3-bromobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this specific transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities arising from the unique functionalities of this substrate.

Introduction: The Challenge of this compound in Suzuki Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for its robustness in forming carbon-carbon bonds. However, the successful application of this reaction to highly functionalized substrates like this compound requires a nuanced understanding of its potential pitfalls. The presence of both an electron-donating amino group and an electron-withdrawing, and potentially coordinating, aldehyde group on the same aromatic ring introduces specific challenges. These functional groups can influence the catalytic cycle and promote undesired side reactions, leading to reduced yields and complex purification profiles.

This guide will dissect the common issues encountered in the Suzuki coupling of this compound, offering logical, evidence-based solutions to overcome them.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems observed during the Suzuki coupling of this compound, providing potential causes and actionable solutions.

Problem 1: Low Conversion of this compound

Symptom: Your reaction stalls, leaving a significant amount of unreacted this compound, even after extended reaction times.

Potential Causes & Solutions:

  • Catalyst Inhibition by the Amino Group: The lone pair of electrons on the amino group can coordinate to the palladium center, leading to catalyst deactivation or the formation of unreactive complexes.[1]

    • Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands can promote the desired catalytic cycle and minimize inhibition by sterically hindering the coordination of the amino group.

    • Solution 2: In situ Protection: While less ideal due to additional synthetic steps, temporary protection of the amino group (e.g., as a carbamate) can prevent its interference with the catalyst.

  • Insufficient Catalyst Activity: The electronic properties of this compound may require a more active catalyst system.

    • Solution: Catalyst System Optimization:

      • Palladium Precursor: Use a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species.

      • Ligand-to-Metal Ratio: Optimize the ligand-to-palladium ratio. Typically, a 1:1 to 2:1 ratio is effective, but this can be substrate-dependent.

  • Poor Solubility of Reactants or Base: Inadequate solubility can lead to a heterogeneous reaction mixture and slow reaction rates.

    • Solution: Solvent and Base Screening:

      • Solvent: A mixture of a polar aprotic solvent (e.g., dioxane, THF, DMF) and water is often effective. The water is crucial for the transmetalation step.

      • Base: Ensure the chosen base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) has sufficient solubility in the reaction medium. Finely grinding the base can improve its efficacy.

Problem 2: Formation of Significant Byproducts

Symptom: Your crude reaction mixture shows multiple spots on TLC or peaks in LC-MS, indicating the formation of undesired products alongside the desired coupled product.

This section details the most common byproducts and strategies for their mitigation.

FAQ: Common Side Reactions and Their Mitigation

Q1: I am observing a significant amount of 4-aminobenzaldehyde (dehalogenated byproduct) in my reaction. What is causing this and how can I prevent it?

A1: The formation of 4-aminobenzaldehyde is a result of a dehalogenation side reaction, where the bromine atom is replaced by a hydrogen atom.

  • Mechanism: This can occur through various pathways, including protonolysis of the organopalladium intermediate or a competing reductive process.

  • Troubleshooting:

    • Choice of Base: Avoid bases that can act as hydride donors. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like alkoxides.

    • Solvent Purity: Ensure your solvent is free of impurities that could act as a hydrogen source.

    • Reaction Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway relative to the desired cross-coupling.

    • Ligand Effects: The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different ligands can be beneficial.

Q2: My reaction is producing a homocoupled byproduct of my boronic acid. How can I minimize this?

A2: The homocoupling of the boronic acid (Ar-B(OH)₂ → Ar-Ar) is a common side reaction, often promoted by the presence of oxygen.

  • Mechanism: This oxidative homocoupling is typically mediated by the palladium catalyst.

  • Troubleshooting:

    • Inert Atmosphere: It is crucial to thoroughly degas the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas.

    • Palladium Source: Using a Pd(0) source directly can sometimes reduce homocoupling compared to Pd(II) precursors which may require an in-situ reduction step that can be sensitive to reaction conditions.

Q3: I have identified a byproduct corresponding to the reduction of the aldehyde group to a hydroxymethyl group. Why is this happening and what can I do?

A3: The reduction of the aldehyde to an alcohol is a known potential side reaction in palladium-catalyzed couplings, particularly at elevated temperatures and in the presence of certain bases and solvents.

  • Mechanism: The palladium catalyst, in combination with a suitable hydrogen source in the reaction mixture (which can sometimes be the solvent or additives), can catalyze the reduction of the aldehyde.

  • Troubleshooting:

    • Reaction Temperature: This side reaction is often more prevalent at higher temperatures. Reducing the reaction temperature, if the desired coupling still proceeds at a reasonable rate, can be an effective strategy.

    • Choice of Base and Solvent: Certain base/solvent combinations may be more prone to promoting this reduction. For example, using an alcohol as a solvent can sometimes lead to transfer hydrogenation. Sticking to aprotic solvents like dioxane or THF is generally advisable.

    • Reaction Time: Minimizing the reaction time can also help to reduce the formation of this byproduct. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Q4: Can the amino and aldehyde groups react with each other under the reaction conditions?

A4: While less common under standard Suzuki conditions, the formation of imines or other condensation products between the amino and aldehyde groups of two molecules of the starting material or product is a theoretical possibility, especially at high concentrations and temperatures.

  • Mitigation:

    • Concentration: Running the reaction at a lower concentration may disfavor bimolecular side reactions.

    • Temperature: As with other side reactions, using the lowest effective temperature is recommended.

Visualizing the Suzuki Coupling and Potential Side Reactions

To better understand the processes at play, the following diagrams illustrate the general Suzuki catalytic cycle and the points where common side reactions can occur with this compound.

Suzuki_Cycle_and_Side_Reactions cluster_cycle Suzuki Catalytic Cycle cluster_side_reactions Potential Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Dehalogenation Dehalogenation (4-Aminobenzaldehyde) PdII->Dehalogenation [H] source PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RedElim->Product Reduction Aldehyde Reduction (Alcohol Product) Product->Reduction [H] source, heat Start This compound (Ar-Br) Boronic Ar'-B(OH)₂ + Base Homocoupling Homocoupling (Ar'-Ar') Boronic->Homocoupling O₂, Pd(II) caption Suzuki cycle and competing side reactions.

Caption: Suzuki cycle and competing side reactions.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This is a representative protocol and may require optimization for your specific boronic acid and desired scale.

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane:water) via syringe.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if using a separate ligand, e.g., SPhos, 2-10 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary Table

IssueCommon ByproductKey Parameters to OptimizeRecommended Starting Point
Low Conversion Unreacted Starting MaterialCatalyst, Ligand, Base, Solvent, TemperaturePd(PPh₃)₄ or Pd₂(dba)₃/SPhos, K₂CO₃, Dioxane/H₂O, 80-90 °C
Dehalogenation 4-AminobenzaldehydeBase, Temperature, Hydrogen SourcesK₂CO₃ or K₃PO₄, Lower Temperature (e.g., 70-80 °C)
Homocoupling Dimer of Boronic AcidInert Atmosphere, Catalyst PrecursorThorough Degassing, Pd(0) Source
Aldehyde Reduction Corresponding AlcoholTemperature, Reaction TimeLowest Effective Temperature, Monitor Reaction Closely

Concluding Remarks

The Suzuki coupling of this compound is a powerful transformation for the synthesis of complex molecules. However, success hinges on a careful consideration of the substrate's unique electronic and functional group landscape. By anticipating and systematically addressing the potential side reactions of dehalogenation, homocoupling, and aldehyde reduction, researchers can optimize their reaction conditions to achieve high yields of the desired product. This guide provides a framework for troubleshooting, but empirical optimization will always be key to mastering this challenging yet rewarding reaction.

References

  • Hkiri, S., Touil, S., Samarat, A., & Sémeril, D. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie, 25, 1-13. [Link]

  • Li, G., Wei, H., Gao, Y., & Wang, J. (2015). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. Chinese Journal of Chemistry, 33(8), 912-916. [Link]

  • Yoneda, T. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved February 7, 2026, from [Link]

  • Gagnon, A., & Du, G. (2019). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 38(17), 3286-3297. [Link]

Sources

Purification of crude 4-Amino-3-bromobenzaldehyde by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Amino-3-bromobenzaldehyde

Welcome to the technical support guide for the purification of crude this compound via recrystallization. This resource is designed for researchers, medicinal chemists, and process development scientists who handle substituted aromatic aldehydes. Our goal is to provide practical, field-tested insights to overcome common challenges in obtaining this key synthetic intermediate in high purity.

The structural integrity and purity of starting materials like this compound are paramount in drug discovery and development, as impurities can lead to unforeseen side reactions, altered biological activity, and complications in downstream applications. Recrystallization remains a powerful, cost-effective, and scalable technique for purification, provided the process is well-understood and optimized.[1] This guide synthesizes fundamental principles with actionable troubleshooting advice to enhance the efficiency and success of your purification workflows.

Troubleshooting Guide: Recrystallization of this compound

This section addresses specific experimental issues in a question-and-answer format.

Question 1: I've followed a standard protocol, but my final yield of purified this compound is significantly lower than expected. What are the likely causes and solutions?

Answer:

Low recovery is a frequent challenge in recrystallization. The root cause typically lies in a suboptimal balance of solubility. Here’s a breakdown of potential issues and corrective actions:

  • Excessive Solvent Volume: The most common error is using too much solvent to dissolve the crude material.[2] The principle of recrystallization relies on the solute being sparingly soluble in the cold solvent.[3] If an excessive volume is used, a significant amount of the product will remain dissolved in the mother liquor even after cooling, leading to poor recovery.

    • Causality: The concentration of the target compound in the cold solution remains below its saturation point, preventing precipitation.

    • Solution: Before filtering, place the flask back on the heat source and carefully boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood. Allow the concentrated solution to cool again. If you consistently face this issue, systematically reduce the initial volume of solvent in subsequent experiments.

  • Premature Crystallization During Hot Filtration: If your crude material contains insoluble impurities, a hot filtration step is necessary. However, if the solution cools even slightly during this transfer, the product can crystallize prematurely on the filter paper or in the funnel stem, which is then discarded with the impurities.[2]

    • Causality: The temperature drops below the saturation point in the chosen solvent volume, causing rapid precipitation.

    • Solution: Ensure all your equipment is pre-heated. Use a heated filter funnel or, at a minimum, pre-heat the funnel and receiving flask with hot solvent vapor before filtration. Perform the filtration step as quickly as possible. Adding a slight excess of hot solvent (5-10%) before filtration can provide a safety margin, which can then be boiled off before cooling.

  • Cooling Rate is Too Rapid: Plunging a hot solution directly into an ice bath ("shock cooling") can cause the compound to "crash out" as a very fine, almost amorphous precipitate.[2] These fine particles can pass through the pores of the filter paper during collection, leading to mechanical loss of product.

    • Causality: Rapid cooling favors nucleation over crystal growth, resulting in tiny crystallites that are difficult to isolate.

    • Solution: Employ a stepwise cooling process. Allow the hot, clear solution to cool slowly to room temperature on a benchtop, insulated by a cork ring or paper towels.[4] Once crystal formation at room temperature ceases, then transfer the flask to an ice bath to maximize the recovery of the remaining dissolved product.

Question 2: My final product is oily, discolored, or forms a sticky solid instead of fine crystals. How can I resolve this?

Answer:

The formation of oils or impure solids indicates either a problem with the solvent system or the presence of specific types of impurities.

  • "Oiling Out": This occurs when the saturated solution is cooled to a temperature that is still above the melting point of your compound. The compound separates as a liquid (oil) rather than a solid.

    • Causality: The solute is effectively "melting" out of the solution instead of crystallizing. This is common with lower-melting point solids or when the boiling point of the solvent is significantly higher than the solute's melting point.

    • Solution: Re-heat the solution until the oil redissolves completely. Add a small amount of additional "soluble solvent" (10-15% more) to lower the saturation temperature.[4] This ensures that crystallization begins at a lower temperature, hopefully below the compound's melting point. Alternatively, switching to a lower-boiling point solvent may be necessary.

  • Persistent Color: If the crude this compound is yellow or brown and this color persists in the final product, it is likely due to highly colored, polar, or polymeric impurities. The amino group, in particular, is susceptible to air oxidation over time, which can generate colored byproducts.[5]

    • Causality: The colored impurities have solubility characteristics similar to the target compound in the chosen solvent.

    • Solution: Incorporate an activated charcoal treatment. After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal (1-2% of the solute mass). Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities. Remove the charcoal via hot gravity filtration before allowing the solution to cool.[6] Caution: Using too much charcoal can adsorb your product and reduce the yield.

  • Co-precipitation of Impurities: If the melting point of your product is broad or low, soluble impurities may be co-precipitating or becoming trapped within the crystal lattice.

    • Causality: Impurities with similar structures and polarities can fit into the growing crystal lattice, disrupting its purity. This is exacerbated by rapid crystal growth.

    • Solution: Ensure the cooling process is as slow as possible to allow for the formation of well-ordered crystals, which naturally exclude impurities.[3] If this fails, a different solvent system may be required. An ideal solvent will dissolve the target compound well when hot but have poor solubility for the major impurities, or vice-versa.[1]

Question 3: I've dissolved my compound in hot solvent and allowed it to cool, but no crystals have formed, even after an extended period in an ice bath. What should I do?

Answer:

This is a classic case of either excessive solvent use or a supersaturated solution that is resistant to nucleation.

  • Supersaturation: The solution holds more dissolved solute than it theoretically should at that temperature. Crystal formation requires an initial energy barrier for nucleation to be overcome.

    • Causality: The absence of nucleation sites (impurities, dust, scratches) prevents the crystallization process from starting.

    • Solution 1 (Induce Nucleation): Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent line. The microscopic scratches create high-energy sites that can serve as templates for crystal growth.[7]

    • Solution 2 (Seed Crystals): If you have a small amount of pure this compound from a previous batch, add a single tiny crystal to the cold solution. This "seed" provides a perfect template for other molecules to deposit onto, initiating crystallization.

    • Solution 3 (Reduce Solvent): As a last resort, if nucleation cannot be induced, it is highly likely too much solvent was used.[4] Gently heat the solution to boil off some of the solvent and repeat the slow cooling process.

Frequently Asked Questions (FAQs)

Q1: How do I select the best recrystallization solvent for this compound?

The ideal solvent is the cornerstone of a successful recrystallization.[3] The key principle is that the target compound should be highly soluble at the solvent's boiling point but sparingly or insoluble at low temperatures (e.g., 0-4 °C).[3][6]

Given the structure of this compound (an aromatic ring with polar amino and aldehyde groups), moderately polar solvents are a good starting point.[8]

  • Recommended Single Solvents to Screen:

    • Ethanol or Isopropanol: Alcohols often work well for aromatic compounds containing hydrogen-bonding groups.[7]

    • Ethyl Acetate: An ester that can be effective for moderately polar compounds.

    • Toluene: A less polar option; may be useful if the compound is less soluble than anticipated in more polar solvents.

  • Recommended Mixed Solvent Systems:

    • If the compound is too soluble in one solvent (e.g., Methanol) and poorly soluble in another (e.g., Water), a mixed solvent system is ideal.

    • Ethanol/Water: Dissolve the crude solid in the minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two more of hot ethanol to redissolve the precipitate and then allow it to cool slowly.

    • Dichloromethane/Methanol: This system has been reported for the closely related 4-amino-3-bromobenzoic acid and is worth screening.[9]

Q2: What are the common impurities I should expect in crude this compound?

Impurities are typically derived from the synthetic route. A common synthesis involves the bromination of 4-aminobenzaldehyde. Potential impurities would include:

  • Unreacted 4-aminobenzaldehyde: The starting material.

  • 4-Amino-3,5-dibromobenzaldehyde: A di-brominated byproduct from over-bromination.

  • Starting materials from other routes: For example, if synthesized from 3-bromobenzaldehyde, residual starting material or other isomers could be present.[10][11]

  • Oxidation products: The aldehyde group can oxidize to a carboxylic acid, and the amino group can form colored oxidation byproducts.

Q3: What are the key physical properties and safety considerations for this compound?

It is crucial to handle this chemical with appropriate care.

PropertyValueSource
Molecular Formula C₇H₆BrNO[12][13]
Molecular Weight ~200.03 g/mol [12]
Appearance Typically a yellow to brown powder in its crude form.[13]
Purity (Commercial) Often available at ≥95% purity before recrystallization.[13]

Safety Profile: While specific data for this compound is limited, data from closely related bromobenzaldehydes indicates the following hazards. Always consult the specific Safety Data Sheet (SDS) from your supplier.

  • Harmful if swallowed. [14]

  • Causes skin and serious eye irritation. [14]

  • May cause respiratory irritation. [14]

  • May cause an allergic skin reaction.

Recommended PPE:

  • Wear chemical safety goggles or a face shield.

  • Wear nitrile gloves.

  • Use a lab coat.

  • Handle in a well-ventilated chemical fume hood to avoid inhaling dust.[15][16]

Q4: How do I confirm the purity of my recrystallized product?

A combination of physical and spectroscopic methods should be used:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point range (typically <2 °C). A broad or depressed melting range indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure product should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

  • Spectroscopic Analysis (NMR/IR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared Spectroscopy can confirm the chemical structure and identify the presence of any residual solvents or impurities.

Visualized Workflow and Diagrams

Standard Recrystallization Protocol

Below is a detailed, step-by-step methodology for a typical recrystallization experiment.

  • Solvent Selection: Test the solubility of a small amount of crude material in various solvents to find one that requires heating for dissolution and allows precipitation upon cooling.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[7]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Gravity Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask.[3]

  • Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature.[3] Once crystal growth appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Finishing Start Crude this compound Dissolve 1. Dissolve in Minimum Hot Solvent Start->Dissolve HotFilt 2. Hot Filtration (Optional, for insolubles) Dissolve->HotFilt Cooling 3. Slow Cooling & Crystallization HotFilt->Cooling VacFilt 4. Vacuum Filtration Cooling->VacFilt Wash 5. Wash with Ice-Cold Solvent VacFilt->Wash Dry 6. Dry Under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Sources

Removing common impurities from 4-Amino-3-bromobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Removal & Process Optimization Ticket ID: #ABBA-SYN-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Goldilocks" Halogenation

Welcome to the technical support hub for 4-Amino-3-bromobenzaldehyde (CAS: 42580-44-9).[1][2] If you are accessing this guide, you are likely facing one of three critical issues:

  • Over-bromination: Your HPLC shows a persistent peak of 4-amino-3,5-dibromobenzaldehyde.

  • Starting Material Breakthrough: Unreacted 4-aminobenzaldehyde remains despite adding excess bromine.

  • Degradation: Your bright yellow product is turning into a dark tar (polymerization) or white solid (oxidation) upon storage.

This molecule is a critical intermediate (e.g., for Ambroxol synthesis). Its synthesis is a balancing act: the amino group strongly activates the ring, inviting multiple brominations, while the aldehyde group is sensitive to oxidation.

Part 1: Troubleshooting Modules (Q&A)

Module A: The "Di-Bromo" Nightmare (Over-Bromination)

User Question: I am using elemental Bromine (Br2) in acetic acid. I consistently get ~15% of the 3,5-dibromo impurity. Column chromatography is difficult because the spots overlap. How do I fix this?

Technical Diagnosis: The amino group (-NH2) is a powerful ortho, para-director. Once the first bromine is added at the 3-position, the ring remains activated enough to accept a second bromine at the 5-position. Elemental bromine is an aggressive electrophile; high local concentrations during addition make di-bromination inevitable.

Corrective Actions:

  • Switch Reagents (Prevention): Move from elemental Bromine (

    
    ) to N-Bromosuccinimide (NBS) .
    
    • Why: NBS provides a low, steady-state concentration of bromine radicals or electrophilic bromine. This kinetic control favors mono-substitution over di-substitution [1].

  • Temperature Control: Conduct the reaction at 0°C to -5°C .

    • Why: Lower temperatures increase the activation energy barrier for the second bromination event.

  • Purification Strategy (The Fix):

    • Do not rely on chromatography. The polarity difference (ΔRf) between the mono- and di-bromo species is often negligible.

    • Use Fractional Recrystallization: The 3,5-dibromo impurity is more symmetrical and typically has lower solubility in non-polar solvents than the mono-bromo product.

    • Solvent System: Ethyl Acetate / Hexanes (See Protocol B).

Module B: Starting Material Contamination

User Question: I stopped the reaction to avoid over-bromination, but now I have 10% unreacted starting material. It co-elutes with my product.

Technical Diagnosis: You are stuck in a "conversion vs. selectivity" trap. The 4-aminobenzaldehyde starting material (SM) is slightly more basic than the brominated product (Br is electron-withdrawing).

Corrective Actions:

  • Exploit pKa Differences (Acid Wash):

    • Dissolve the crude mixture in a non-polar solvent (Dichloromethane or Toluene).

    • Wash with dilute aqueous acid (e.g., 5% HCl) very carefully.

    • Mechanism:[3][4][5][6][7][8][9][10] The unreacted SM (more basic) will protonate and move to the aqueous layer before the brominated product (less basic) does. Monitor the organic layer by TLC until the SM spot disappears.

  • Stoichiometry Adjustment: Use exactly 1.05 equivalents of NBS. Do not go to 1.2 eq. It is better to have 2% SM (removable by wash) than 10% di-bromo (hard to remove).

Module C: Product Instability (Darkening/Tars)

User Question: My product was a yellow solid, but after a week in the desiccator, it turned brown/black. NMR shows broad peaks.

Technical Diagnosis: You are witnessing Schiff Base Polymerization . You have a molecule with a nucleophile (-NH2) and an electrophile (-CHO) on the same ring. Over time, they react intermolecularly to form oligomers (imines).

Corrective Actions:

  • Storage: Store strictly at -20°C under Argon/Nitrogen. Heat accelerates polymerization.

  • Form a Salt: If you do not need the free base immediately, convert the product to its Hydrochloride Salt (this compound·HCl). The salt protonates the amine, killing its nucleophilicity and preventing self-polymerization.

Part 2: Visualizing the Chemistry

Diagram 1: Reaction Pathways & Impurity Genesis

This flowchart illustrates the kinetic competition between the desired product and the killer impurities.

ReactionPathways cluster_conditions Critical Control Points SM 4-Aminobenzaldehyde (Starting Material) Mono This compound (Target Product) SM->Mono + Br source (Kinetic Control) DiBromo 3,5-Dibromo Impurity (Over-Bromination) Mono->DiBromo + Excess Br (Thermodynamic Sink) Oxid Benzoic Acid Impurity (Oxidation) Mono->Oxid + O2 / Air (Storage Issue) Poly Polymer/Tar (Self-Condensation) Mono->Poly Heat / Time (Schiff Base)

Caption: Reaction pathway showing the genesis of the 3,5-dibromo impurity (red path) and storage degradation products (yellow/grey dashed paths).

Diagram 2: Purification Decision Tree

Follow this logic to determine the correct purification method based on your crude analysis.

PurificationLogic Start Analyze Crude Mixture (HPLC/TLC) Decision1 Is Di-Bromo > 5%? Start->Decision1 Recryst Protocol B: Recrystallization (EtOAc/Hexane) Decision1->Recryst Yes Decision2 Is SM > 5%? Decision1->Decision2 No Recryst->Decision2 Check Purity Wash Acid/Base Wash (Remove SM) Final Pure Product (Store @ -20°C) Wash->Final Decision2->Wash Yes Decision2->Final No

Caption: Decision tree for selecting between recrystallization (for di-bromo removal) and acid washing (for starting material removal).

Part 3: Validated Protocols

Protocol A: Synthesis via NBS (Recommended Route)

This method minimizes di-bromo formation compared to elemental bromine [1] [2].

Reagents:

  • 4-Aminobenzaldehyde (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Dichloromethane (DCM) or Acetonitrile (ACN) (10 volumes)

Steps:

  • Dissolve 4-aminobenzaldehyde in DCM. Cool to 0°C .

  • Dissolve NBS in a minimal amount of the same solvent.

  • Add the NBS solution dropwise over 30–60 minutes. Crucial: Rapid addition causes local hotspots and over-bromination.

  • Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench: Add water to stop the reaction.

  • Workup: Wash organic layer with water (2x) and Brine (1x). Dry over

    
    .[11]
    
  • Evaporate solvent to yield the crude yellow solid.[11]

Protocol B: Purification via Recrystallization

Target: Removal of 3,5-dibromo impurity.

Solvent System: Ethyl Acetate (Good solvent) / Hexanes (Anti-solvent).

Steps:

  • Place crude solid in a flask with a stir bar.

  • Add Ethyl Acetate (minimum amount required to dissolve the solid at boiling point, ~60-70°C).

  • Once dissolved, remove from heat.

  • While still hot, slowly add Hexanes dropwise until the solution turns slightly turbid (cloudy).

  • Add 1-2 drops of Ethyl Acetate to clear the turbidity.

  • Allow the flask to cool to room temperature slowly (do not use an ice bath immediately; rapid cooling traps impurities).

  • Once room temp, move to a fridge/freezer for 2 hours.

  • Filter the crystals. The 3,5-dibromo impurity typically remains in the mother liquor or precipitates first depending on the specific ratio (fractional crystallization). Note: If the di-bromo is the major precipitate, your filtrate contains the pure product.

Part 4: Data Summary & Specifications

ParameterSpecification / Behavior
Appearance Yellow to brownish crystalline powder.
Melting Point ~65–67°C (Pure Mono-bromo) [3].
TLC (Hex:EtOAc 3:1) Product: Rf ~0.4 Di-Bromo: Rf ~0.6 (Less polar) SM: Rf ~0.35 (Close to product)
Solubility Soluble in DCM, EtOAc, Ethanol. Insoluble in Water, Hexanes.
Storage -20°C , Inert Gas, Dark. (Shelf life: <3 months as free base).

References

  • N-Bromosuccinimide Mechanisms: Pearson, R. E., & Martin, J. C. (1963).[4] The Mechanism of Allylic Bromination. Journal of the American Chemical Society.[4] Link(Context: Establishes NBS as a controlled source of bromine radicals/electrophiles).

  • Synthesis of Bromobenzaldehydes: Preparation of 3-bromobenzaldehyde. US Patent 4036887A.[8] Link(Context: Discusses bromination selectivity issues).

  • Physical Properties: PubChem Compound Summary for CID 10910522, this compound. National Center for Biotechnology Information (2025). Link(Context: Melting point and physical data verification).

  • Recrystallization Techniques: University of Rochester, Department of Chemistry. Solvents for Recrystallization. Link(Context: General solvent selection logic for aryl amines).

Sources

Technical Support Center: 4-Amino-3-bromobenzaldehyde Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 4-Amino-3-bromobenzaldehyde . This compound presents a classic "Trojan Horse" stability challenge: it contains both a nucleophile (amine) and an electrophile (aldehyde) on the same aromatic scaffold, making it prone to spontaneous self-condensation (polymerization).[1]

Ticket ID: #ABBA-STAB-001 Topic: Prevention of Self-Condensation & Polymerization Severity: High (Irreversible Sample Loss)[1][2]

Core Directive: The "Schiff Base" Trap

Urgent Notice: this compound is inherently unstable in its free base form.[1][2] Unlike simple benzaldehydes, this molecule acts as its own reactive partner.[1][2]

  • The Mechanism: The amino group (

    
    ) of Molecule A attacks the aldehyde carbonyl (
    
    
    
    ) of Molecule B. This releases water and forms an imine (Schiff base) bond.[1]
  • The Consequence: Since every molecule has both "head" and "tail" connectors, this reaction cascades into an insoluble, dark-colored oligomer or polymer (poly-Schiff base).[1][2]

  • Visual Indicator: The material shifts from a bright yellow/pale solid to a deep orange, brown, or black tar.[1] Once it becomes a black solid, it is often chemically intractable.[1]

Mechanism Visualization

The following diagram illustrates the oligomerization pathway that must be interrupted.

SelfCondensation M1 Monomer A (Free Amine + Aldehyde) Imine Dimer (Schiff Base) C=N Bond Formed M1->Imine Nucleophilic Attack (-H2O) M2 Monomer B (Free Amine + Aldehyde) M2->Imine Polymer Insoluble Oligomer/Polymer (Dark Tar) Imine->Polymer Chain Propagation Water H2O Byproduct (Catalyzes further reaction) Imine->Water

Figure 1: The self-condensation cascade where the amine of one monomer attacks the aldehyde of another, releasing water which can further catalyze the reaction.[1][2]

Troubleshooting & Diagnostic Q&A

Direct answers to common observations in the lab.

Q1: "My sample was yellow yesterday, but today it is brown and gummy. Can I save it?"

Technical Assessment: You are observing the formation of low-molecular-weight oligomers. Action:

  • Solubility Check: Attempt to dissolve a small amount in DCM or Ethyl Acetate.[1][2]

    • If soluble: You can purify it.[1][2][3] Proceed to Protocol B (Bisulfite Purification) immediately.

    • If insoluble: The polymerization has advanced to a high molecular weight.[2] The sample is likely lost.

Q2: "Can I store this compound in solution (e.g., DMSO or Methanol) for later use?"

Technical Assessment: NO. Storing amino-benzaldehydes in solution accelerates self-condensation because the molecules have greater translational freedom to collide.[1][2]

  • Protic Solvents (MeOH/EtOH): Promote proton transfer, catalyzing imine formation.[1]

  • High Concentration: Increases reaction rate exponentially (2nd order kinetics).[1][2] Recommendation: Store only as a dry solid or as a frozen benzene matrix (if lyophilization is intended).[1]

Q3: "I need to heat the reaction to 80°C. How do I prevent it from polymerizing during my synthesis?"

Technical Assessment: Heat provides the activation energy for self-condensation.[1][2] Strategy:

  • Order of Addition: Do not heat the aldehyde alone. Add the reacting partner (e.g., the nucleophile you want it to react with) before heating.

  • In-Situ Protection: If possible, use the HCl Salt form of the amine.[1][2] The protonated amine (

    
    ) is non-nucleophilic and cannot attack the aldehyde. Add a base (like Et3N) slowly only when the reaction requires the free amine.
    

Experimental Protocols

Protocol A: Long-Term Storage (The "Stasis" Method)

To be used immediately upon receipt or isolation of the compound.

  • Atmosphere: Flush the vial with Argon or Nitrogen.[1][2] Oxygen can oxidize the aldehyde to a carboxylic acid, but moisture is the real enemy (catalyzes polymerization).

  • Temperature: Store at -20°C or lower.

  • Physical State: Keep as a crystalline solid. Amorphous solids/oils have higher molecular mobility and degrade faster.[1][2]

Protocol B: Bisulfite Adduct Purification (The "Reset" Button)

Use this to recover monomer from a partially degraded (brown/orange) sample. This works because the bisulfite adduct is water-soluble, while the polymer is not.

Reagents: Sodium Bisulfite (


), Ethyl Acetate, Sodium Bicarbonate (

).[1]
  • Dissolution: Dissolve the crude/degraded material in a minimal amount of Ethyl Acetate.[1][2]

  • Extraction: Add an excess of saturated aqueous

    
     solution. Shake vigorously for 5-10 minutes.
    
    • Chemistry: The aldehyde forms a water-soluble bisulfite adduct (

      
      ).[1][2] The polymer/impurities remain in the organic layer or precipitate out.
      
  • Separation: Separate the layers. Keep the Aqueous Layer (contains your product). Discard the organic layer (contains polymer).[4]

  • Regeneration:

    • Cool the aqueous layer to 0°C.

    • Slowly basify with saturated

      
       or 
      
      
      
      until pH ~9-10.[1][2]
    • The free aldehyde will precipitate or oil out.[1]

  • Recovery: Extract the regenerated aldehyde back into Ethyl Acetate, dry over

    
    , and concentrate immediately.
    
Protocol C: Chemical Protection (Blocking the Nucleophile)

If you need to store the compound for months, convert it to a stable derivative.

Option 1: N-Acetylation [1][2]

  • React with Acetic Anhydride (

    
    ) to form 4-acetamido-3-bromobenzaldehyde .[1][2]
    
  • Pros: The amide is non-nucleophilic. The solid is stable at room temperature.[5]

  • Deprotection: Acidic hydrolysis (HCl/MeOH) when ready to use.[1]

Option 2: HCl Salt Formation

  • Dissolve aldehyde in dry ether.[1][2] Bubble dry HCl gas or add HCl/Dioxane.[1][2]

  • Filter the precipitate (4-formyl-2-bromoanilinium chloride ).[1][2]

  • Pros: Reversible instantly with base.[1][2] Stops polymerization completely.[1][2]

Decision Matrix: Handling Workflow

HandlingWorkflow Start Start: this compound StateCheck Check State Start->StateCheck Solid Solid Form StateCheck->Solid Solution In Solution StateCheck->Solution ColorCheck Color Check Solid->ColorCheck Action3 Remove Solvent Immediately (Do not store) Solution->Action3 Yellow Yellow/Crystalline ColorCheck->Yellow Intact Dark Orange/Brown/Tar ColorCheck->Dark Degraded Action1 Store at -20°C under Argon Yellow->Action1 Action2 Perform Bisulfite Purification Dark->Action2

Figure 2: Operational workflow for assessing sample integrity and determining the correct handling procedure.

References

  • Mechanism of Self-Condensation : Organic Syntheses, Coll.[1][2] Vol. 3, p. 56 (1955); Vol. 31, p. 6 (1951).[1] Describes the instability of p-aminobenzaldehyde and the formation of Schiff base polymers. [1]

  • Bisulfite Purification Method : Organic Syntheses, Coll.[1][2] Vol. 1, p. 336 (1941).[1] Standard protocol for purifying aldehydes from polymerization byproducts. [1]

  • Chemical Properties & Identifiers : PubChem Compound Summary for this compound (CID 10910522).[1][2] Provides physical property data and safety guidelines. [1]

  • Handling of Amino-Aldehydes : BenchChem Storage Guidelines for Halogenated Amino Benzoic Derivatives. Recommends cool, dry, dark storage to prevent degradation.[1][5] [1]

Sources

Managing the stability of 4-Amino-3-bromobenzaldehyde in acidic or basic media

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TECH-4A3B-STAB Subject: Stability Protocols for 4-Amino-3-bromobenzaldehyde in pH-Variable Media Compound CAS: 42580-44-9 Support Tier: Senior Application Scientist / Chemical Process Development[1]

Executive Summary: The "Dual-Reactivity" Challenge

Welcome to the technical support center. You are likely experiencing degradation issues with This compound . This molecule presents a classic "head-to-tail" stability paradox common in bifunctional aromatics:

  • The "Head" (Aldehyde, -CHO): An electrophile susceptible to oxidation, reduction, and nucleophilic attack.[1]

  • The "Tail" (Amine, -NH₂): A nucleophile susceptible to oxidation and protonation.[1]

  • The Interaction: The molecule contains both the nucleophile and the electrophile required for self-polymerization (Schiff base formation).[1]

This guide provides the mechanistic logic and protocols to stabilize this compound in acidic and basic environments.[1]

Module 1: Stability in Acidic Media

The Mechanism: Protonation vs. Polymerization

In acidic media, you are managing a trade-off between amine protection and aldehyde activation .[1]

  • The Stabilization (pH < 2): In strong acids (e.g., 1M HCl), the amine group is fully protonated to an ammonium salt (

    
    ).[1] This removes the lone pair electrons, rendering the amine non-nucleophilic.[1] This prevents  the amine from attacking the aldehyde of a neighboring molecule, effectively stopping self-polymerization.[1]
    
  • The Risk Zone (pH 3–6): In weak acids, a fraction of the amine remains unprotonated (nucleophilic), while the aldehyde oxygen becomes protonated (activated electrophile).[1] This is the "sweet spot" for rapid head-to-tail polymerization , leading to insoluble oligomers.[1]

Troubleshooting Q&A (Acidic)

Q: I dissolved the compound in dilute acetic acid, and a gummy precipitate formed within 30 minutes. Why? A: You likely entered the "Polymerization Window."[1] Acetic acid is not strong enough to fully protonate the aniline nitrogen (estimated pKa ~2–3 due to the electron-withdrawing bromine).[1] The remaining free amine attacked the acid-activated aldehyde, forming imine oligomers (Schiff bases).[1]

  • Correction: Use a stronger mineral acid (HCl or H₂SO₄) to drop the pH below 1 immediately, or keep the solution extremely dilute (<0.05 M).

Q: My yield dropped after stirring in acidic ethanol. NMR shows a new peak around 5.5 ppm. A: You formed the diethyl acetal . The aldehyde group reacts with alcohols in the presence of acid catalysts.[1][2]

  • Correction: Switch to non-nucleophilic solvents (e.g., Acetonitrile, THF) or use aqueous acid without alcohol cosolvents if solubility permits.[1]

Module 2: Stability in Basic Media

The Mechanism: Cannizzaro & Oxidation

Basic media poses the highest risk for irreversible degradation.[1]

  • Cannizzaro Reaction: In the presence of strong bases (NaOH, KOH) and lack of

    
    -protons, the aldehyde undergoes disproportionation.[1][3] Two molecules react to form one molecule of 4-amino-3-bromobenzoic acid  (oxidation) and one molecule of 4-amino-3-bromobenzyl alcohol  (reduction).[1]
    
  • Accelerated Oxidation: Aniline derivatives are electron-rich.[1] In base, the amine becomes a better donor, making the ring highly susceptible to aerobic oxidation, resulting in dark azo-linkages or "tars."[1]

Troubleshooting Q&A (Basic)

Q: The yellow solution turned dark brown/black immediately upon adding NaOH. A: This is characteristic of aerobic oxidation of the aniline moiety.[1] High pH facilitates the formation of radical species that couple to form azo-dyes and complex polymers (tars).[1]

  • Correction: All basic manipulations must be performed under a strict inert atmosphere (Nitrogen or Argon). Add a reducing agent like Sodium Bisulfite (

    
    ) if compatible with your downstream chemistry.[1]
    

Q: TLC shows two new spots flanking the starting material after base treatment. A: This is the Cannizzaro signature .[1] The lower Rf spot is likely the carboxylic acid salt, and the higher Rf spot is the benzyl alcohol.[1]

  • Correction: Avoid strong hydroxide bases. Use milder bases like Carbonates (

    
    ) or tertiary amines (
    
    
    
    ) which are less likely to trigger Cannizzaro disproportionation.[1]

Module 3: Visualization of Degradation Pathways

The following diagram illustrates the critical decision pathways for stability.

StabilityPathways Start This compound (Starting Material) AcidPath Acidic Media (H+) Start->AcidPath BasePath Basic Media (OH-) Start->BasePath StrongAcid Strong Acid (pH < 1) Full Protonation (-NH3+) AcidPath->StrongAcid WeakAcid Weak Acid (pH 3-5) Partial Protonation AcidPath->WeakAcid StrongBase Strong Base (NaOH/KOH) BasePath->StrongBase MildBase Mild Base (K2CO3/TEA) BasePath->MildBase StableSalt Stable Ammonium Salt (Safe for short term) StrongAcid->StableSalt Protects Nucleophile Polymer Schiff Base Polymerization (Insoluble Gum) WeakAcid->Polymer Activates Electrophile + Nucleophile Present Cannizzaro Cannizzaro Reaction (Acid + Alcohol mix) StrongBase->Cannizzaro Disproportionation Oxidation Aerobic Oxidation (Dark Tars) StrongBase->Oxidation If O2 present MildBase->Start Reversible/Safe (Under Inert Gas)

Figure 1: Stability decision tree.[1] Green nodes indicate stable/safe states; Red nodes indicate irreversible degradation.[1]

Module 4: Experimental Protocols

Protocol A: Emergency Quench & Isolation

Use this if you suspect degradation is beginning (color change/precipitate).[1]

  • Assessment: If pH is > 10, immediate risk is Cannizzaro.[1] If pH is 3–6, immediate risk is polymerization.[1]

  • Quench:

    • From Base: Cool to 0°C. Dropwise add 1M HCl until pH reaches ~7. Do not overshoot to pH 4 (polymerization zone).[1] Extract immediately into Ethyl Acetate.[1]

    • From Weak Acid: Rapidly dilute with ice-cold water (to lower concentration) and adjust pH to ~8-9 using saturated

      
      .[1] Extract immediately.
      
  • Drying: Dry organic layer over

    
     (avoid 
    
    
    
    if slightly acidic, as it is Lewis acidic).[1]
  • Storage: Evaporate solvent. Store solid under Argon at -20°C.

Protocol B: Solvent Compatibility Table[1]
Solvent SystemStability RatingPrimary RiskRecommendation
Water (Neutral) ModerateSlow OxidationDegas thoroughly.[1]
Ethanol/Methanol Low (in Acid)Acetal FormationAvoid heating with acid.[1]
DMSO/DMF LowOxidationThese solvents can act as oxidants at high temp.[1]
Dichloromethane HighNoneExcellent for extraction/transport.[1]
1M HCl (aq) HighHydrolysis (Long term)Good for short-term stabilization.[1]
1M NaOH (aq) Critical CannizzaroDo not store. Use immediately.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10910522, this compound.[1] Retrieved from [Link][1][4]

  • Organic Syntheses (1955). p-Aminobenzaldehyde (Analogous chemistry for amino-benzaldehyde handling).[1] Org.[1][5] Synth. Coll. Vol. 3, p.88. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press.[1] (Chapter 27: Reactions of aromatic heterocycles and synthesis - Principles of nucleophilic attack on aromatic aldehydes).

  • Geissman, T. A. (1944). The Cannizzaro Reaction.[1] Organic Reactions, 2, 94-113.[1] (Mechanistic foundation for aldehyde disproportionation in base).

Sources

Challenges in the work-up and isolation of 4-Amino-3-bromobenzaldehyde products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up, Isolation, and Purification Challenges

Document ID: TS-4A3B-2024 | Version: 1.2 | Audience: Process Chemists & R&D Scientists

Introduction: Understanding the Molecule's "Personality"

4-Amino-3-bromobenzaldehyde (CAS: 42580-44-9) is a deceptive intermediate. Structurally, it possesses a "push-pull" electronic system: the electron-donating amine (-NH₂) at the para position stabilizes the electron-withdrawing aldehyde (-CHO). However, this stability is kinetic, not thermodynamic.

The Core Conflict: You are working with a molecule that contains both a nucleophile (amine) and an electrophile (aldehyde).

  • Risk 1 (Self-Condensation): The primary failure mode is "Head-to-Tail" polymerization, forming insoluble Schiff base oligomers (poly-imines).

  • Risk 2 (Oxidation): The electron-rich aniline ring is susceptible to air oxidation, leading to deeply colored quinoid impurities ("black tar").

This guide addresses these specific failure modes with field-proven troubleshooting protocols.

Module 1: The "Black Tar" Phenomenon (Stability & Handling)

User Question:

"My product was a yellow solid initially, but after drying in the vacuum oven overnight, it turned into a brown/black insoluble crust. What happened?"

Root Cause Analysis:

This is a classic case of oxidative polymerization .

  • Air Oxidation: The aniline moiety oxidizes to form radical cations, which couple to form azo- or phenazine-like impurities (deep color).

  • Thermal Polymerization: Heat promotes the condensation of the -NH₂ of one molecule with the -CHO of another, releasing water and forming stable imine bonds.

Corrective Protocol: The "Cold & Inert" Drying Method

Do NOT use standard oven drying for this intermediate.

  • Quench: Ensure all strong acids/bases are neutralized before concentration. Acid catalyzes Schiff base formation; base catalyzes aldol-type reactions.

  • Solvent Swap: Do not concentrate to dryness from high-boiling solvents (e.g., DMF, DMSO). Dilute with EtOAc and wash extensively with brine to remove the high-boiler, then dry the organic layer.

  • Drying:

    • Use a Vacuum Desiccator at Room Temperature (20–25°C).

    • Protect from light (wrap vessel in foil).

    • Backfill with Nitrogen or Argon only.

  • Storage: Store at -20°C under inert atmosphere.

Module 2: Isolation Strategy (The pH Swing)

User Question:

"I am trying to extract the product, but I'm getting terrible emulsions, or the product is staying in the aqueous layer."

Technical Insight:

This compound is amphoteric but weakly so.

  • pKa (Conjugate Acid): ~2.0–2.5. (The bromine atom withdraws electron density, making the amine less basic than aniline).

  • Implication: It will not protonate significantly at pH 4–5. It requires pH < 1 to be fully water-soluble as a salt.

Protocol: The Controlled pH Swing

This method separates the product from non-basic impurities (like bromobenzaldehyde starting material) and highly acidic byproducts.

Step-by-Step Workflow:

  • Acidification: Dissolve crude mixture in dilute HCl (1M) until pH < 1.

    • Result: Product goes into water (as hydrochloride salt). Non-basic impurities stay in organics.

  • Wash: Extract the aqueous acidic layer with Ethyl Acetate (EtOAc) x2. Discard organics.

  • Neutralization (Critical Step):

    • Cool the aqueous layer to 0–5°C (ice bath).

    • Slowly add Saturated NaHCO₃ or 2M NaOH.

    • Target pH: Adjust to pH 7–8 . Do not overshoot to pH 12+ (risk of Cannizzaro reaction).

  • Extraction: Extract the now cloudy aqueous layer with EtOAc (x3).

  • Drying: Wash combined organics with Brine -> Dry over Na₂SO₄ -> Concentrate.

Visualization: Isolation Logic Flow

IsolationWorkflow Start Crude Reaction Mixture Acidify Add 1M HCl (Target pH < 1) Start->Acidify Sep1 Phase Separation Acidify->Sep1 OrgPhase1 Organic Phase (Non-basic impurities) Sep1->OrgPhase1 Top Layer AqPhase1 Aqueous Phase (Product as HCl salt) Sep1->AqPhase1 Bottom Layer Waste Discard OrgPhase1->Waste Wash Wash with EtOAc AqPhase1->Wash Neutralize Adjust to pH 7-8 (with NaHCO3 at 0°C) Wash->Neutralize Extract Extract with EtOAc Neutralize->Extract FinalOrg Final Organic Phase (Purified Product) Extract->FinalOrg

Figure 1: Acid-Base Workup Strategy for Amphoteric Amino-Aldehydes.

Module 3: Purification (The Bisulfite "Pro Tip")

User Question:

"Column chromatography is failing. The product streaks, and I can't separate it from the over-brominated side products."

Advanced Protocol: Bisulfite Adduct Purification

If chromatography fails due to the amine "streaking" on silica, exploit the aldehyde functionality. Aldehydes form water-soluble adducts with sodium bisulfite, while ketones and other impurities generally do not (or do so reversibly/weakly).

  • Formation: Dissolve crude organic residue in minimal EtOAc. Add an excess of saturated aqueous Sodium Bisulfite (NaHSO₃) .

  • Agitation: Stir vigorously for 2–4 hours. A precipitate may form (the adduct), or it may dissolve in the water.

  • Separation: Separate phases.

    • Organic Layer:[1] Contains non-aldehyde impurities (e.g., polysubstituted anilines). Discard.

    • Aqueous/Solid Phase: Contains the Product-Bisulfite adduct.

  • Regeneration: Treat the aqueous phase (and any solid) with Sodium Carbonate (Na₂CO₃) or dilute NaOH until basic (pH > 10).

    • Mechanism:[1][2][3][4][5] This reverses the equilibrium, releasing the free aldehyde.

  • Recovery: Extract the regenerated aldehyde into EtOAc.

Solvent Selection Guide for Recrystallization

If you prefer crystallization over chemical purification:

Solvent SystemSuitabilityNotes
Ethanol / Water ⭐⭐⭐ (Best)Dissolve in hot EtOH, add warm water until turbid. Cool slowly.
Toluene / Heptane ⭐⭐ (Good)Good for removing non-polar bromo-impurities.
Ethyl Acetate / Hexane ⭐ (Fair)Often leads to "oiling out" if cooling is too rapid.
Dichloromethane (DCM) ❌ (Avoid)High solubility; difficult to induce crystallization.

Module 4: Chromatography Troubleshooting

User Question:

"I must use a column. How do I stop the streaking?"

Solution: Amine Deactivation

The amino group interacts with the acidic silanol groups on silica gel, causing peak tailing (streaking).

Protocol:

  • Pre-treatment: Flush the silica column with mobile phase containing 1% Triethylamine (TEA) before loading the sample.

  • Mobile Phase: Continue to use 0.5% TEA in your eluent (e.g., Hexane:EtOAc + 0.5% TEA).

  • Loading: Load the sample as a liquid (dissolved in DCM) or dry-load on Celite. Do not dry-load on silica, as the product may degrade/polymerize on the active surface while drying.

Summary of Critical Parameters

ParameterSpecificationReason
Workup pH Neutralize to pH 7–8 Avoids Cannizzaro (high pH) and salt formation (low pH).
Temperature Keep < 40°C Prevents Schiff base polymerization.
Atmosphere Inert (N₂/Ar) Prevents aniline oxidation (darkening).
Storage -20°C, Dark Kinetic stability is low at RT.

References

  • Synthesis and Properties of Aminobenzaldehydes

    • Organic Syntheses, Coll.[1] Vol. 4, p. 31 (1963); Vol. 31, p. 6 (1951). (General handling of p-aminobenzaldehyde derivatives).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Journal of Organic Chemistry, "Regioselective Bromination of Anilines.
  • Safety & Handling (SDS)

    • BLD Pharm, SDS for this compound.[6]

Sources

Troubleshooting guide for reactions involving 4-Amino-3-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 42580-44-9 | Formula: C₇H₆BrNO | MW: 200.03 g/mol [1]

Introduction

Welcome to the Technical Support Center for 4-Amino-3-bromobenzaldehyde . This intermediate is a critical "bifunctional scaffold" used extensively in the synthesis of kinase inhibitors (e.g., EGFR inhibitors like Lapatinib analogs) and fused heterocycles (quinazolines, indoles).[2]

Its utility stems from its orthogonal reactivity :

  • Electrophilic Aldehyde: Ready for reductive amination or condensation.[2]

  • Nucleophilic Amine: Available for cyclization or acylation.[2]

  • Aryl Bromide: A handle for Palladium-catalyzed cross-coupling.[3]

However, this high reactivity creates stability challenges (polymerization) and chemoselectivity issues (catalyst poisoning).[2] This guide addresses these specific failure modes.

Module 1: Material Integrity & Handling

User Issue: "My material has turned dark brown/black. Is it usable?"

Diagnosis: The compound is undergoing oxidative polymerization . As an electron-rich aniline derivative containing an aldehyde, this molecule is prone to:

  • Auto-oxidation: The aldehyde oxidizes to the carboxylic acid (4-amino-3-bromobenzoic acid).

  • Schiff Base Polymerization: The amine of one molecule condenses with the aldehyde of another, forming oligomers (imines), which appear as dark tars.[2]

Troubleshooting Protocol:

  • If <10% Dark: Purify via recrystallization.[2]

  • If Tarry/Sticky: The purity is likely compromised beyond simple recovery; column chromatography is required.

Standard Operating Procedure (SOP): Recrystallization
  • Solvent System: Ethanol/Water (9:1) or Toluene/Hexane.

  • Step 1: Dissolve crude solid in minimal boiling Ethanol.

  • Step 2: Hot filtration to remove insoluble polymer tars.

  • Step 3: Slowly add warm water until turbidity just appears.[2]

  • Step 4: Cool slowly to 4°C. Rapid cooling traps impurities.

  • Storage: Must be stored at 2–8°C under Argon/Nitrogen .

Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

User Issue: "The Suzuki coupling stalled. The catalyst turned black immediately."

Root Cause: Catalyst Poisoning via N-Coordination. The free amino group (-NH₂) is a competent ligand for Palladium. It binds to the Pd(II) center, displacing labile ligands (like phosphines) and preventing the reduction to the active Pd(0) species, or forming an inactive "Pd-black" precipitate.[2]

Technical Solution: You must either protect the amine or out-compete the amine using sterically bulky, electron-rich ligands.[2]

Decision Matrix: Optimizing the Suzuki Coupling

SuzukiOptimization Start Suzuki Coupling Fails CheckAmine Is the Amine Protected? Start->CheckAmine YesProtected Yes (e.g., N-Boc, N-Ac) CheckAmine->YesProtected NoProtected No (Free -NH2) CheckAmine->NoProtected StandardCond Check Boronic Acid Quality Use Pd(dppf)Cl2 / K2CO3 Dioxane/H2O YesProtected->StandardCond LigandSwitch Switch to Bulky Ligands (Buchwald Type) NoProtected->LigandSwitch ProtectFirst Alternative: Protect Amine (Boc2O, DMAP) NoProtected->ProtectFirst If Ligands Fail XPhos Use XPhos Pd G2 or SPhos Pd G2 LigandSwitch->XPhos BaseSwitch Switch Base to K3PO4 (Anhydrous) XPhos->BaseSwitch

Figure 1: Troubleshooting logic for Suzuki coupling of free-amine aryl halides.

Recommended Conditions for Free Amine Coupling:
ComponentRecommendationMechanistic Reason
Catalyst Pd(dppf)Cl₂·DCM or XPhos Pd G2 Bidentate ligands (dppf) or bulky biaryls (XPhos) prevent amine coordination.
Base K₃PO₄ or Cs₂CO₃ Stronger bases facilitate transmetallation in sterically crowded systems.[2]
Solvent DME/Water (4:1) Water is essential for boronic acid activation; DME solubilizes the polar substrate.

Module 3: Reductive Amination

User Issue: "I isolated the benzyl alcohol instead of the amine."

Root Cause: Chemoselectivity Failure. The aldehyde was reduced to an alcohol before the imine could form.[2] This happens when using strong reducing agents (like NaBH₄) without pre-forming the imine, or when the amine nucleophile is weak.[2]

Technical Solution: Use Sodium Triacetoxyborohydride (STAB) .[4] It is less basic and less reactive than NaBH₄, reducing imines much faster than aldehydes.[2]

Protocol: Stepwise Reductive Amination
  • Imine Formation:

    • Mix this compound (1.0 eq) + Amine (1.1 eq) in DCE (Dichloroethane) .

    • Crucial: Add Acetic Acid (1-2 eq) to catalyze imine formation.

    • Stir 1–2 hours. Verify imine formation by TLC (aldehyde spot disappearance).

  • Reduction:

    • Add Na(OAc)₃BH (1.5 eq) in one portion.

    • Stir at RT for 4–16 hours.[2]

  • Quench:

    • Quench with saturated NaHCO₃.[2] (Do not use acid quench; it may hydrolyze the product).

Module 4: Heterocycle Synthesis (Quinazolines)

User Issue: "Low yield in Quinazoline cyclization."

Context: The ortho-bromo and amino groups allow for the synthesis of quinazolines, often via reaction with an aldehyde and ammonia source (or amidine).[2] Root Cause: Incomplete cyclization due to steric hindrance from the bromine atom, or loss of the bromine via dehalogenation if harsh conditions are used.[2]

Workflow: Copper-Catalyzed Cascade Synthesis

For synthesizing 2-substituted quinazolines from this compound:

QuinazolineSynthesis Precursors This compound + Amidine/Nitrile Step1 Imine Formation (Schiff Base) Precursors->Step1 Acid Cat. Step2 Intramolecular Cyclization Step1->Step2 CuI / Cs2CO3 Step3 Oxidation/Aromatization Step2->Step3 Air/O2 Product Quinazoline Derivative Step3->Product

Figure 2: Cascade pathway for Quinazoline formation.

Optimization Tips:

  • Catalyst: CuI (10 mol%) with L-Proline (20 mol%) often improves yields by stabilizing the copper intermediate.

  • Atmosphere: If the mechanism requires oxidative dehydrogenation, ensure an Oxygen balloon is used; otherwise, run under Argon.[2]

References

  • Synthesis & Applications

    • BenchChem.[2][3] "An In-depth Technical Guide to 4-Bromobenzaldehyde: Properties, Synthesis, and Reactivity." (2025).[2] Link

    • ChemScene.[2] "Product Data: this compound."[1] Link

  • Suzuki Coupling Methodology

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 95(7), 2457-2483.[2] Link

    • Organic Chemistry Portal.[2] "Suzuki Coupling Troubleshooting and Ligand Selection." Link

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 61(11), 3849-3862.[2] Link

  • Quinazoline Synthesis

    • Wang, Y., et al. "Palladium-Catalyzed Intramolecular Aryl C-H Amidination."[2][5] Organic Letters, 13(17), 4596-4599.[2][5] Link

Sources

Technical Support Center: Navigating the Steric Impact of Bromine in Organic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, practical solutions and foundational knowledge for challenges related to the steric hindrance of the bromine atom in organic synthesis. By understanding the causal relationships behind reaction outcomes, you can better troubleshoot unexpected results and design more robust synthetic routes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems where the steric bulk of bromine is often a contributing factor.

Issue 1: Low or No Yield in SN2 Reactions

Symptoms:

  • You are performing a bimolecular nucleophilic substitution (SN2) on a substrate containing a bromine atom at or near the reaction center (e.g., a secondary or tertiary alkyl bromide).

  • Reaction monitoring (TLC, GC-MS) shows a large amount of unreacted starting material, even after extended reaction times or heating.

  • You observe the formation of elimination (E2) byproducts.

Probable Cause & Mechanistic Explanation: The SN2 reaction relies on a backside attack by the nucleophile on the carbon atom bearing the leaving group. The bromine atom, with a significant van der Waals radius of 195 pm, creates substantial steric congestion around the electrophilic carbon.[1] This steric shield hinders the nucleophile's approach to the anti-bonding orbital required for the substitution to occur.[2][3] For SN2 reactions, this steric hindrance is often a more dominant factor than for competing E2 reactions, where a proton is abstracted from a more accessible peripheral position.[4]

Solutions & Experimental Protocols:

  • Assess the Nucleophile's Steric Profile:

    • Rationale: A bulky nucleophile will exacerbate the steric clash with the bromine and any other substituents.

    • Action: If possible, switch to a smaller, less sterically demanding nucleophile. For example, replace tert-butoxide with methoxide or ethoxide.

  • Modify Reaction Conditions to Favor SN2:

    • Rationale: Solvent choice can influence transition state energies. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are known to accelerate SN2 reactions. They solvate the cation of the nucleophilic salt but leave the anion relatively "bare," increasing its nucleophilicity without adding steric bulk around the reaction center.

    • Protocol: General Procedure for Solvent Screening

      • Set up three parallel reactions in small vials, each with 1 equivalent of your bromo-substrate.

      • Add 1.1 equivalents of your nucleophile to each vial.

      • To Vial A, add anhydrous DMF. To Vial B, add anhydrous DMSO. To Vial C, add your original solvent as a control.

      • Maintain all vials at the same temperature (e.g., room temperature or a moderately elevated temperature).

      • Monitor the reactions by TLC or LC-MS at 1, 4, and 12-hour intervals to compare conversion rates.

  • Consider an SN1 Pathway if Applicable:

    • Rationale: If your substrate can form a stable carbocation (e.g., tertiary, benzylic, or allylic), switching to conditions that favor an SN1 mechanism can bypass the steric issue of the initial substrate.[5] The rate-determining step in SN1 is the departure of the leaving group, which relieves steric strain and forms a planar carbocation that the nucleophile can attack from either face.[5]

    • Action: Use a polar protic solvent like ethanol, methanol, or water, and consider using a weaker nucleophile.

Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Symptoms:

  • You are performing a bromination or another EAS reaction on a substituted aromatic ring.

  • You obtain a mixture of ortho and para isomers, with a lower-than-expected yield of the ortho product, even though electronic factors should favor it.

Probable Cause & Mechanistic Explanation: In electrophilic aromatic substitution, while electronic directing effects are primary, steric hindrance plays a crucial role in determining the ortho/para ratio.[6][7] A bulky directing group on the ring can sterically block the adjacent ortho positions, making it difficult for the incoming electrophile (e.g., the Br-FeBr3 complex) to approach.[8] The bromine atom itself is a moderately sized substituent and can exert a similar effect, discouraging further substitution at its adjacent positions.

Solutions & Experimental Protocols:

  • Change the Lewis Acid Catalyst:

    • Rationale: The size of the Lewis acid-electrophile complex can be tuned. A bulkier Lewis acid can further disfavor the sterically crowded ortho position. Conversely, a less bulky catalyst system might allow for more ortho substitution.

    • Action: If you are using AlBr3 or FeBr3, consider switching to a milder or different Lewis acid like ZnCl2 or even strong protic acids under certain conditions, and carefully monitor the resulting isomer ratios.

  • Adjust Reaction Temperature:

    • Rationale: Lowering the reaction temperature can sometimes increase selectivity. At lower temperatures, the reaction is under greater kinetic control, and the higher activation energy barrier for the sterically hindered ortho attack becomes more prohibitive compared to the para attack.

    • Protocol: Temperature Optimization for Regioselectivity

      • Prepare the reaction mixture (substrate, solvent, and catalyst) in a flask equipped with a thermometer.

      • Cool the flask to 0 °C using an ice bath.

      • Slowly add the electrophile (e.g., Br2) dropwise, ensuring the internal temperature does not rise significantly.

      • Allow the reaction to stir at 0 °C for several hours.

      • Compare the resulting ortho/para ratio (via GC or NMR) to a reaction run at room temperature or higher.

Frequently Asked Questions (FAQs)

Q1: How does the steric hindrance of bromine compare to other halogens?

A1: The steric bulk of halogens increases as you go down the group. This is best quantified by their van der Waals radii.

HalogenVan der Waals Radius (pm)[1][9]Covalent Radius (pm)[10]
Fluorine14771
Chlorine17599
Bromine 195 114
Iodine215133

As shown, bromine is significantly larger than fluorine and chlorine. While iodine is larger, bromine's steric impact is often more critical in synthesis because it is frequently used as a good leaving group in substitution reactions where steric access is paramount.[11] In contrast, iodine's weaker C-I bond often leads to different reactivity profiles.

Q2: My reaction seems to be stalled. Could the bromine be sterically hindering a conformational change required for the reaction?

A2: Yes, this is a subtle but important point. The steric demand of a bromine atom can lock a molecule into a specific conformation or raise the energy barrier for a necessary conformational change (e.g., a chair flip in a cyclohexane ring). This can prevent reactive groups from achieving the required spatial orientation for a reaction to occur. Computational modeling or advanced NMR techniques (like NOESY) can sometimes provide evidence for such conformational pinning. If this is suspected, increasing the reaction temperature may provide the necessary energy to overcome this conformational barrier.

Q3: Can bromine's steric hindrance be used to my advantage?

A3: Absolutely. The steric bulk of bromine can be a powerful tool for controlling stereoselectivity and regioselectivity. It can be used as a "blocking group" to prevent reaction at a certain site, directing reagents to less hindered positions.[12] After serving its purpose, the bromine can often be removed via reactions like debromination with Bu3SnH or by forming a Grignard reagent followed by protonolysis.

Visualizing Steric Effects

Diagram 1: SN2 Transition State Analysis

This diagram illustrates the causal relationship between the steric bulk of an alkyl bromide and its suitability for an SN2 reaction.

SN2_Steric_Hindrance Substrate Alkyl Bromide Substrate Steric_Profile Evaluate Steric Profile (Primary, Secondary, Tertiary?) Substrate->Steric_Profile Primary Primary (e.g., MeBr) Low Hindrance Steric_Profile->Primary Low Secondary Secondary (e.g., i-PrBr) Moderate Hindrance Steric_Profile->Secondary Med Tertiary Tertiary (e.g., t-BuBr) High Hindrance Steric_Profile->Tertiary High Outcome_Good Outcome: Fast SN2 Reaction Primary->Outcome_Good Outcome_Slow Outcome: Slow SN2, E2 Competition Secondary->Outcome_Slow Outcome_None Outcome: No SN2, E2/SN1 Dominates Tertiary->Outcome_None

Caption: Decision workflow for predicting SN2 reactivity based on steric hindrance.

Diagram 2: Energy Profile of Hindered vs. Unhindered EAS

This reaction coordinate diagram shows how steric hindrance at the ortho position increases the activation energy (ΔG‡) compared to the para position.

EAS_Energy_Profile cluster_axis start Reactants (Ar-G + E+) ts_ortho ‡ Ortho TS start->ts_ortho ΔG‡(ortho) > ΔG‡(para) (Steric Hindrance) ts_para ‡ Para TS start->ts_para ΔG‡(para) int_ortho Ortho Intermediate ts_ortho->int_ortho int_para Para Intermediate ts_para->int_para prod_ortho Ortho Product int_ortho->prod_ortho prod_para Para Product int_para->prod_para y_axis_top Energy (G) y_axis_bottom rc_start Reaction Coordinate

Sources

Validation & Comparative

Benchmarking the performance of 4-Amino-3-bromobenzaldehyde against other building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking 4-Amino-3-bromobenzaldehyde: The "Pivot" Scaffold in Medicinal Chemistry

Executive Summary In the landscape of bifunctional building blocks, This compound (CAS 42580-44-9) occupies a "Goldilocks" zone of reactivity. Unlike its non-halogenated analog (4-aminobenzaldehyde), which limits diversification to the nitrogen and carbonyl termini, the 3-bromo variant introduces a critical orthogonal handle for palladium-catalyzed cross-coupling. This guide benchmarks its performance against standard alternatives, demonstrating its superiority in Late-Stage Functionalization (LSF) and divergent library synthesis .

Part 1: Chemical Profile & The "Scaffold Dilemma"

Medicinal chemists often face a trade-off between scaffold stability and functional density .

  • The Competitor (4-Aminobenzaldehyde): Stable but linear. You can only modify the "head" (aldehyde) and "tail" (amine).

  • The Competitor (3-Bromobenzaldehyde): Lacks the nitrogen anchor, requiring harsh nitration/reduction steps to install amino-functionality.

  • The Solution (this compound): A tri-functional "pivot" molecule.

    • C1-Aldehyde: Ready for reductive amination, olefination, or heterocycle formation.

    • C4-Amine: A nucleophile for amide coupling, urea formation, or kinase hinge binding.

    • C3-Bromide: An ortho-position handle (relative to amine) enabling Suzuki/Buchwald couplings or cyclization to indoles/benzimidazoles.

Visualizing the Functional Trifecta

G cluster_0 The Molecule Core This compound Aldehyde Aldehyde (C1) Electrophile (Imine/Olefin formation) Core->Aldehyde Para-position Amine Amine (C4) Nucleophile (Amide/Urea formation) Core->Amine Para-position Bromide Bromide (C3) Cross-Coupling Handle (Suzuki/Buchwald) Core->Bromide Meta-position Amine->Bromide Ortho-Relationship (Enables Cyclization)

Figure 1: The reactivity map of this compound, highlighting the critical ortho-relationship between the amine and bromide which facilitates heterocycle formation.

Part 2: Comparative Benchmarks

Benchmark A: Divergent Library Synthesis (Step Count & Atom Economy)

Scenario: Synthesis of a 6-substituted Indole library.

  • Route 1 (Traditional): Starting with 4-aminobenzaldehyde requires iodination (low selectivity) or starting with nitro-precursors (requires hydrogenation).

  • Route 2 (Using 4-Amino-3-bromo...): The bromine is pre-installed ortho to the amine, allowing for direct Larock Indole Synthesis or Sonogashira/Cyclization sequences.

MetricThis compound4-Aminobenzaldehyde3-Bromo-4-nitrobenzaldehyde
Step Count (to Indole) 2 Steps (Sonogashira + Cyclization)4 Steps (Iodination + Protection + Coupling + Deprotection)3 Steps (Reduction + Coupling + Cyclization)
Atom Economy High (Br leaves as salt)Low (Iodination reagents wasted)Medium (Oxygen lost as water)
Safety Profile High (Stable solid)HighLow (Nitro reduction risks)
Regioselectivity 100% (Br is fixed at C3)Variable (Electrophilic halogenation yields mixtures)100%
Benchmark B: Suzuki Coupling Efficiency

A common concern is whether the free amine or aldehyde interferes with Palladium-catalyzed coupling.

  • Experiment: Suzuki-Miyaura coupling with Phenylboronic acid.

  • Observation: The aldehyde is generally tolerant of weak bases (

    
    ). The free amine can coordinate Pd, but using phosphine ligands (e.g., 
    
    
    
    or XPhos) prevents catalyst poisoning.
  • Result: this compound achieves >90% conversion in mild aqueous/organic biphasic systems, whereas nitro-analogs often suffer from side reactions (reduction of nitro group) under catalytic conditions.

Part 3: Experimental Protocols

Protocol 1: Chemoselective Suzuki Coupling (Preserving Aldehyde)

This protocol demonstrates the ability to functionalize the C3 position without protecting the aldehyde or amine.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • 
     (3 mol%)
    
  • 
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

  • Degassing: Charge a reaction vial with the aldehyde, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Why? Oxygen promotes homocoupling of boronic acids and oxidizes the aldehyde.

  • Solvation: Add degassed Dioxane/Water.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 3:1). Look for the disappearance of the starting material (

    
    ) and appearance of the fluorescent biaryl product.
    
  • Workup: Dilute with EtOAc, wash with brine. The free amine product can be purified via silica column chromatography.

  • Validation:

    
     NMR should show the disappearance of the aldehyde proton shift if it oxidized (check ~10.0 ppm) – in this protocol, the peak at 9.8-10.0 ppm should remain, confirming the aldehyde survived.
    
Protocol 2: Benzimidazole Formation (Utilizing the Ortho-Br/NH2)

This protocol utilizes the "Ortho-Handle" to build a heterocycle, leaving the aldehyde pendant for future reaction.

Reagents:

  • This compound (1.0 equiv)

  • Benzamidine hydrochloride (1.2 equiv)

  • 
     (10 mol%)
    
  • 
     (2.0 equiv)
    
  • Solvent: DMSO (Dry)

Methodology:

  • Setup: In a glovebox or under Argon, combine all solids in a pressure tube.

  • Heating: Add DMSO and heat to 100°C for 12 hours.

  • Mechanism: The reaction proceeds via an initial N-arylation of the amidine by the aryl bromide (catalyzed by Cu), followed by intramolecular condensation with the amine.

  • Outcome: Yields a 2-phenyl-benzimidazole with a formyl group at the 5-position.

Part 4: Decision Framework (Graphviz)

Use this logic flow to determine when to employ this building block.

DecisionTree cluster_pathways Post-Selection Pathways Start Start: Target Molecule Design Q1 Does the core require a 1,2,4-substitution pattern? Start->Q1 Q2 Do you need a library of C3-Biaryls? Q1->Q2 Yes UseAlt1 Use 4-Aminobenzaldehyde Q1->UseAlt1 No (Linear only) UseProduct USE this compound Q2->UseProduct Yes (Suzuki Ready) UseAlt2 Use 3-Bromobenzaldehyde Q2->UseAlt2 No (Amine not needed) PathA Path A: Suzuki First (Retain Aldehyde) UseProduct->PathA PathB Path B: Cyclization (Form Benzimidazole) UseProduct->PathB

Figure 2: Decision matrix for selecting this compound over simpler alternatives.

References

  • ChemicalBook. (2024). 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards. Link

  • BenchChem. (2025).[1] An In-depth Technical Guide to 4-Bromobenzaldehyde: Properties, Synthesis, and Reactivity. Link

  • Organic Chemistry Portal. (2025). Synthesis of Quinazolines and Benzimidazoles. Link

  • ChemScene. (2024). Product Profile: this compound (CAS 42580-44-9).[2] Link

  • RSC Advances. (2018). Four-component quinazoline synthesis from simple anilines and aromatic aldehydes. Link

Sources

Isotopic labeling of 4-Amino-3-bromobenzaldehyde for mechanistic studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-3-bromobenzaldehyde (CAS: 1424-65-3) is a pivotal intermediate in the synthesis of quinazoline-based kinase inhibitors and Schiff base ligands. Its metabolic liability lies primarily in the aldehyde moiety, which is susceptible to rapid oxidation by Aldehyde Oxidase (AO) and cytosolic dehydrogenases.

This guide compares isotopic labeling strategies—specifically Deuterium (


H)  versus Carbon-13 (

C)
—to elucidate these metabolic pathways. While

C-labeling offers superior NMR traceability for metabolite identification, Deuterium labeling at the formyl position is the recommended strategy for mechanistic stabilization , offering a potential Kinetic Isotope Effect (KIE) that can retard metabolic clearance.

Part 1: The Mechanistic Imperative

Why label this specific scaffold? In drug discovery, the this compound motif often serves as the "warhead" precursor or the solvent-exposed tail of larger inhibitors.

  • Metabolic Soft Spot: The formyl hydrogen is chemically labile. In vivo, Aldehyde Oxidase (AO) converts this aldehyde to the corresponding carboxylic acid (4-amino-3-bromobenzoic acid), drastically altering the pharmacokinetics (PK) and solubility of the parent drug.

  • The Deuterium Solution: Replacing the formyl hydrogen with deuterium (

    
    ) introduces a primary Kinetic Isotope Effect. Because the C-D bond is shorter and stronger than the C-H bond, the rate of oxidation by AO can be significantly reduced (
    
    
    
    ), potentially improving the drug's half-life.
  • The

    
    C Solution:  Labeling the carbonyl carbon (
    
    
    
    ) is non-perturbative to reaction rates but essential for quantitative ADME studies using
    
    
    C-NMR or Mass Spectrometry to track ring-opening or conjugation events downstream.

Part 2: Comparative Analysis of Isotopologues

The following table contrasts the utility of the two primary isotopologues for this substrate.

FeatureDeuterium Label (

)
Carbon-13 Label (

)
Nitrogen-15 Label (

)
Primary Application Metabolic Stability (KIE) Metabolite Identification Binding Mode (NMR)
Mechanistic Insight Probes rate-limiting oxidation steps (AO/CYP).Tracks carbon fate; differentiates endogenous vs. drug-derived metabolites.Maps H-bond donor interactions in active sites.
Detection Method

H-NMR (loss of signal), MS.

C-NMR (enhanced signal), MS (+1 Da).

N-HSQC NMR.
Metabolic Stability High (Potential 3-6x stabilization).Neutral (No effect on stability).Neutral.
Cost Efficiency High (Reagents like DMF-

are affordable).
Moderate (DMF-

C is costlier).
Low (Requires

N-ammonia precursors).
Risk Factor D/H exchange can occur in highly acidic media.None (Carbon backbone is robust).None.

Part 3: Synthetic Pathways & Protocols

To synthesize isotopically labeled this compound, we avoid the reduction of nitriles due to potential over-reduction. Instead, we utilize the Vilsmeier-Haack Formylation . This reaction is highly regioselective for electron-rich aromatics (anilines) and allows for the precise introduction of the isotope via the DMF reagent.

Logical Workflow (Graphviz)

SynthesisWorkflow Start Precursor: 2-Bromoaniline Intermediate Vilsmeier Complex (Chloroiminium Ion) Start->Intermediate + POCl3, 80°C Reagent Isotope Source: Labeled DMF (DMF-d7 or DMF-13C) Reagent->Intermediate Electrophile Formation Hydrolysis Hydrolysis (NaOAc / H2O) Intermediate->Hydrolysis Quench Product Product: 4-Amino-3-bromo- benzaldehyde (Labeled) Hydrolysis->Product Isolation

Figure 1: Regioselective synthesis of the target aldehyde using Vilsmeier-Haack chemistry. The amino group directs the formylation to the para-position.

Detailed Protocol: Synthesis of [Formyl- H]-4-Amino-3-bromobenzaldehyde

Objective: Synthesis of the deuterated analog for KIE studies. Precursor: 2-Bromoaniline (CAS: 615-36-1). Isotope Source: Dimethylformamide-


 (CAS: 4472-41-7).
Step-by-Step Methodology:
  • Reagent Preparation (In Situ):

    • In a flame-dried round-bottom flask under Argon, charge DMF-

      
        (1.2 eq).
      
    • Cool to 0°C in an ice bath.

    • Dropwise add Phosphoryl Chloride (

      
      , 1.1 eq) . Caution: Exothermic.
      
    • Stir for 30 minutes at 0°C to form the Vilsmeier reagent (chloroiminium salt).

  • Substrate Addition:

    • Dissolve 2-Bromoaniline (1.0 eq) in anhydrous DMF (unlabeled is acceptable for the solvent, but using minimal labeled DMF is more economical; alternatively, use 1,2-dichloroethane as a co-solvent).

    • Add the aniline solution dropwise to the Vilsmeier reagent.

    • Mechanistic Note: The amino group activates the ring. The bromine at position 2 and amino at position 1 direct the electrophile to position 4 (para to the amine).

  • Reaction:

    • Heat the mixture to 80°C for 4 hours.

    • Monitor via TLC (Hexane:EtOAc 3:1). The starting aniline spot should disappear.

  • Hydrolysis & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice containing Sodium Acetate (3.0 eq) . Buffered hydrolysis is critical to prevent acid-catalyzed polymerization.

    • Stir vigorously for 1 hour. The iminium intermediate hydrolyzes to the aldehyde (

      
      ).
      
    • Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

      
      .
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography.

    • Yield Expectation: 75-85%.

Part 4: Application Data & Validation

To validate the synthesis and the utility of the labeled compound, the following analytical data must be confirmed.

Validation of Label Incorporation
MethodUnlabeled StandardDeuterated Product (

)
Interpretation

H-NMR (DMSO-

)
Singlet at

9.8 ppm (1H)
Signal Absent Confirms >98% Deuterium incorporation at the formyl position.
MS (ESI+)


Mass shift of +1 Da confirms single deuterium insertion.
IR Spectroscopy C-H stretch ~2850 cm

C-D stretch ~2100 cm

Isotopic shift due to reduced mass of deuterium.
Experimental KIE Data (Simulated)

In a comparative metabolic stability assay using human liver cytosol (rich in Aldehyde Oxidase), the deuterated compound demonstrates the Kinetic Isotope Effect.

  • Substrate: 10

    
    M of labeled vs. unlabeled aldehyde.
    
  • Enzyme System: Human Liver Cytosol + Molybdenum cofactor.

  • Readout: Disappearance of parent compound (

    
    ).
    
CompoundHalf-Life (

)
Intrinsic Clearance (

)
KIE (

)
Unlabeled 12.5 min55.4

L/min/mg
-
Deuterated 48.0 min14.4

L/min/mg
3.84

References

  • Obach, R. S. (2004). "Aldehyde Oxidase and Xanthine Oxidase in Drug Metabolism." Drug Metabolism and Disposition.

  • Gomez-Gallego, M., & Sierra, M. A. (2011). "Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms." Chemical Reviews.

  • Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction." Comprehensive Organic Synthesis.

  • Shao, L., et al. (2010). "Deuterium in Drug Discovery and Development." Journal of Labelled Compounds and Radiopharmaceuticals.

  • PubChem Compound Summary. (2023). "this compound." National Library of Medicine.

A Senior Application Scientist's Guide to the Cost-Effectiveness of 4-Amino-3-bromobenzaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that balances reactivity, yield, and cost. This guide provides an in-depth technical comparison of 4-Amino-3-bromobenzaldehyde, a versatile building block in the synthesis of various heterocyclic scaffolds, against its common alternatives. By examining experimental data and cost analyses, we aim to equip you with the necessary insights to make informed, cost-effective decisions in your synthetic strategies.

Introduction: The Strategic Importance of Substituted Aminobenzaldehydes

Substituted aminobenzaldehydes are pivotal precursors in the construction of a wide array of nitrogen-containing heterocycles, which form the core of numerous pharmaceuticals and biologically active compounds. The nature and position of substituents on the benzaldehyde ring profoundly influence the reactivity of the aldehyde and amino groups, thereby affecting reaction pathways, yields, and the overall efficiency of the synthesis. This compound, with its ortho-bromo and para-amino substitution pattern, presents a unique combination of electronic and steric properties that can be strategically leveraged in various synthetic transformations, most notably in the synthesis of quinolines and quinazolines.

Comparative Cost Analysis: this compound and Its Alternatives

The economic viability of a synthetic route is a crucial factor in both academic research and industrial drug development. To assess the cost-effectiveness of this compound, a comparative analysis of its market price against viable alternatives is essential.

ReagentCAS NumberPrice (USD/g)Supplier Example(s)
This compound 42580-44-9~$350AChemBlock[1]
4-Aminobenzaldehyde556-18-3~$15-23 (for 1g)ChemScene[2]
3-Bromo-4-chlorobenzaldehyde86265-88-5~$5.93ECHEMI[3]
4-(Bis(2-chloroethyl)amino)benzaldehyde1208-03-3~$45-60 (for 1g)ChemScene

Note: Prices are approximate and subject to change based on supplier, purity, and quantity. The prices listed are for research-grade quantities.

As the table indicates, this compound is a significantly more expensive starting material compared to its non-brominated counterpart, 4-aminobenzaldehyde, and other halogenated analogues. This higher initial cost necessitates a careful evaluation of its synthetic advantages to justify its use. The key question for the synthetic chemist is whether the potential for higher yields, cleaner reactions, or unique reactivity patterns outweighs the initial procurement cost.

Performance in Heterocyclic Synthesis: A Focus on Quinoline and Quinazoline Formation

The true measure of a reagent's cost-effectiveness lies in its performance in specific synthetic applications. The synthesis of quinolines and quinazolines are common applications for aminobenzaldehydes and serve as excellent case studies for comparison.

The Friedländer Synthesis of Quinolines

The Friedländer annulation is a classic and versatile method for the synthesis of quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][5][6]

General Reaction Scheme for Friedländer Synthesis:

G cluster_reactants Reactants cluster_products Product 2_aminobenzaldehyde 2-Aminobenzaldehyde Derivative quinoline Substituted Quinoline 2_aminobenzaldehyde->quinoline Base or Acid Catalyst alpha_methylene α-Methylene Compound alpha_methylene->quinoline

Caption: General workflow of the Friedländer quinoline synthesis.

While specific comparative studies directly contrasting this compound with its alternatives in the Friedländer synthesis are not abundant in the literature, we can infer its performance based on established principles of substituent effects.

Electronic Effects:

  • The amino group at the para-position is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution but can decrease the electrophilicity of the aldehyde's carbonyl carbon.

  • The bromine atom at the ortho-position is an electron-withdrawing group via induction, which can partially counteract the electron-donating effect of the amino group, thereby increasing the reactivity of the carbonyl group towards nucleophilic attack, a key step in the Friedländer mechanism.[7]

Steric Effects:

  • The presence of a bulky bromine atom ortho to the aldehyde can introduce steric hindrance. This can potentially lower reaction rates and yields compared to the non-brominated 4-aminobenzaldehyde, especially with sterically demanding reaction partners.[8] Some studies on quinazoline synthesis have noted that ortho-substituted aldehydes can lead to lower yields due to this steric hindrance.[8]

The Bromo Substituent as a Synthetic Handle:

A significant advantage of using this compound is the retention of the bromine atom in the final quinoline product. This halogen provides a valuable site for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the synthesis of more complex and diverse libraries of compounds.[9] This downstream synthetic utility can be a major factor in justifying the higher initial cost of the starting material.

Synthesis of Quinazolines

Quinazolines are another important class of N-heterocycles with a broad range of biological activities.[1] Their synthesis often involves the condensation of a 2-aminobenzaldehyde with a nitrogen source, such as an amine or amide, followed by cyclization and oxidation.

Illustrative Workflow for Quinazoline Synthesis:

G start This compound + Amine/Amide condensation Condensation (Imine Formation) start->condensation cyclization Intramolecular Cyclization condensation->cyclization oxidation Oxidation cyclization->oxidation product Substituted Quinazoline oxidation->product

Caption: A generalized workflow for the synthesis of quinazolines.

Similar to quinoline synthesis, the electronic and steric effects of the substituents on this compound play a crucial role. The ortho-bromo group can influence the regioselectivity of the cyclization and may impact the overall yield. However, the resulting bromo-substituted quinazoline offers a significant advantage for further diversification.

Experimental Protocol: A Representative Friedländer Synthesis

The following protocol is a representative example of a Friedländer-type synthesis of a quinoline derivative, adapted from established methodologies.[4] This protocol can be modified for use with this compound and its alternatives to conduct a direct comparative study.

Synthesis of 2-Methylquinoline from 2-Aminobenzaldehyde and Acetone

Materials:

  • 2-Aminobenzaldehyde

  • Acetone

  • 10% aqueous Sodium Hydroxide solution

  • Ethanol (for recrystallization)

Procedure:

  • In a suitable flask, dissolve 2-aminobenzaldehyde (1.0 eq.) in an excess of acetone.

  • Add the 10% aqueous sodium hydroxide solution (catalytic amount) to the mixture and stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion.

  • Upon completion, a crystalline product may precipitate. If not, the reaction mixture can be concentrated under reduced pressure.

  • Collect the solid product by filtration and wash with a small amount of cold 50% aqueous acetone.

  • Recrystallize the crude product from ethanol to yield pure 2-methylquinoline.

Self-Validation: The identity and purity of the product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should be compared with the literature value.

Conclusion and Strategic Recommendations

The choice between this compound and its alternatives is a strategic decision that hinges on a careful balance of cost, reactivity, and the overall synthetic goal.

  • For cost-sensitive projects and the synthesis of simpler, non-functionalized heterocycles, 4-aminobenzaldehyde is the more economical choice due to its significantly lower price.

  • When the synthetic plan involves subsequent diversification of the heterocyclic core, the higher cost of this compound can be justified. The bromine atom serves as a versatile synthetic handle for post-condensation modifications via cross-coupling reactions, ultimately providing a more efficient route to complex target molecules.

  • In terms of reactivity, the ortho-bromo substituent in this compound can have mixed effects. While it may enhance the electrophilicity of the aldehyde, it can also introduce steric hindrance, potentially leading to lower yields compared to less sterically encumbered starting materials.

Recommendation for Researchers: When developing a new synthetic route, it is advisable to perform small-scale, parallel experiments comparing this compound with a less expensive alternative like 4-aminobenzaldehyde or 4-amino-3-chlorobenzaldehyde. This will provide empirical data on yields, reaction times, and purification requirements, allowing for a truly informed and cost-effective decision for your specific target molecule.

References

  • Adeboye, T. K., & Adeoye, M. D. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(15), 4475. [Link]

  • Sharma, V., Kumar, V., & Singh, D. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 969827. [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 10(1), e23456. [Link]

  • Marco-Contelles, J. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4125. [Link]

  • Darwish, K. M., & Dakhil, O. O. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Science & its applications, 5(2), 62-69. [Link]

  • S. M. Ali, M. I. Hassan, and S. T. A. Shah. (2018). A Review on synthesis and biological profiles of some Quinazolines and (4H)-3,1- Quinazolin-4-ones of active substituents and their uses as starting materials in reaction schemes. Journal of the Association of Arab Universities for Basic and Applied Sciences, 25(1), 38-51. [Link]

  • ResearchGate. (2023). The Friedländer quinoline synthesis of 7. [Link]

  • Gholampour, N., & Rahmatpour, A. (2016). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands, 6(2), 1-5. [Link]

  • Patil, S. A., Patil, R., & Miller, D. D. (2017). Advances in polymer based Friedlander quinoline synthesis. Journal of Saudi Chemical Society, 21(1), 1-16. [Link]

  • Darwish, K. M., & Dakhil, O. O. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Scientific journals of the University of Benghazi, 24(1), 1-13. [Link]

  • ResearchGate. (2001). Concerning the mechanism of the Friedländer quinoline synthesis. [Link]

  • ResearchGate. (2017). Novel Synthesis of 2-aminoquinoline-3-carbaldehyde, benzo[b][3][10] naphthyridines and study of their fluorescence behavior. [Link]

  • Royal Society of Chemistry. (2022). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry, 24(12), 4767-4772. [Link]

  • Royal Society of Chemistry. (2017). ortho-Lithiation driven one-pot synthesis of quinazolines via [2 + 2 + 2] cascade annulation of halofluorobenzenes with nitriles. Organic & Biomolecular Chemistry, 15(34), 7142-7146. [Link]

  • ResearchGate. (2019). Quinazoline‐Assisted ortho‐Halogenation with N‐Halosuccinimides through Pd(II)‐Catalyzed C(sp)−H Activation. [Link]

Sources

Cross-validation of analytical methods for 4-Amino-3-bromobenzaldehyde characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, multi-modal analytical framework for the characterization of 4-Amino-3-bromobenzaldehyde . In drug development, this intermediate is critical; however, its dual functionality (reactive aldehyde and basic amine) and halogen substitution create specific stability and regio-isomeric challenges.[1]

This text does not follow a generic template. It is structured to address the specific "Failure Modes" of this molecule: Regio-isomerism, Oxidative Instability, and Chromatographic Tailing.

Executive Summary: The Analytical Challenge

This compound (CAS: 42580-44-9) serves as a versatile scaffold in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals.[1] Its analysis is complicated by two primary factors:

  • Regio-Isomerism: The risk of contamination with 3-Amino-4-bromobenzaldehyde , which has identical mass and similar polarity but vastly different reactivity.[1]

  • Chemical Instability: The aldehyde moiety is prone to oxidation (to benzoic acid) and the C-Br bond is photosensitive.[1]

The Core Directive: No single method is sufficient. A "Cross-Validation" approach—triangulating data from HPLC, NMR, and Functional Titration—is required to certify material for GMP use.

Structural Elucidation (The "Qualitative Truth")

Goal: Unequivocal confirmation of the substitution pattern.

Mass spectrometry (MS) confirms the molecular weight and bromine isotope pattern (


), but it cannot  distinguish between the 4-amino-3-bromo and 3-amino-4-bromo isomers.[1] Nuclear Magnetic Resonance (NMR)  is the mandatory self-validating tool here.[1]
Method A: H-NMR with NOE (Nuclear Overhauser Effect)

Standard 1D-NMR is often insufficient for proving regiochemistry without reference standards.[1] We utilize 1D-NOE (Nuclear Overhauser Effect) to prove the spatial proximity of the amine and aldehyde protons.[1]

Protocol:

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to slow proton exchange and visualize the
    
    
    signal clearly).[1]
  • Concentration: 10 mg/mL.

  • Experiment:

    • Step 1: Acquire standard

      
      H spectrum.[1] Identify the Aldehyde proton (
      
      
      
      ppm, singlet) and Amine protons (
      
      
      ppm, broad singlet).
    • Step 2: Irradiate the Aldehyde proton signal.

    • Step 3: Observe enhancement.

Interpretation Logic (Causality):

  • Target Structure (this compound): The aldehyde is at C1.[1][2] The Amine is at C4.[2] They are para to each other. Irradiating the aldehyde (

    
    ) should NOT  show NOE enhancement of the Amine (
    
    
    
    ). It should enhance the aromatic protons at C2 and C6.
  • Isomer (3-Amino-2-bromobenzaldehyde): If the amine were at C2 (ortho), irradiation of

    
     would enhance 
    
    
    
    .[1]

Table 1: Predicted


H-NMR Shifts (DMSO-

)
| Proton | Shift (

ppm) | Multiplicity | Coupling (

Hz) | Assignment Logic | | :--- | :--- | :--- | :--- | :--- | | CHO | 9.75 - 9.85 | Singlet (s) | - | Deshielded carbonyl proton.[1] | | Ar-H (C2) | 7.90 - 8.00 | Doublet (d) |

| Between Br and CHO (most deshielded).[1] | | Ar-H (C6) | 7.60 - 7.70 | Doublet of Doublets (dd) |

| Ortho to CHO, Meta to Br.[1] | | Ar-H (C5) | 6.80 - 6.90 | Doublet (d) |

| Ortho to electron-donating

(shielded).[1] | | NH

| 6.20 - 6.50 | Broad Singlet (br s) | - | Exchangeable; shift varies with concentration.[1] |

Purity Assessment (The "Quantitative Truth")

Goal: Quantify impurities >0.05% and separate the "Acid" degradant.

Method B: Ion-Pairing RP-HPLC

Standard C18 gradients often fail for aniline derivatives because the basic amine interacts with silanols, causing peak tailing.[1] We employ an Acidic Mobile Phase to protonate the amine (


), ensuring it runs as a distinct cation, improving peak shape.[1]

Experimental Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    m.[1]
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 254 nm (Aromatic) and 330 nm (Specific for conjugated amino-benzaldehyde system).[1]

  • Gradient:

    • 0 min: 5% B[1]

    • 15 min: 95% B[1]

    • 20 min: 95% B[1]

Self-Validating Check: The primary degradation product is 4-Amino-3-bromobenzoic acid .[1] In this acidic method, the acid impurity will be less retained (more polar) than the aldehyde parent. If a peak appears after the parent, it is likely the 3,5-dibromo impurity (more lipophilic).

Table 2: Relative Retention Times (RRT)

Compound RRT (approx) Identification Basis
4-Amino-3-bromobenzoic acid 0.65 Oxidation degradant (Polar).[1]
4-Aminobenzaldehyde 0.85 Debrominated impurity.
This compound 1.00 Parent Peak.

| 3,5-Dibromo-4-aminobenzaldehyde | 1.45 | Over-brominated side product.[1] |

Orthogonal Validation: Functional Titration

Goal: Confirm the "Active" Aldehyde Content.

HPLC measures "Chromatographic Purity" (UV absorption), which can be misleading if non-UV absorbing impurities (like inorganic salts from the bromination step) are present. We cross-validate using a functional group titration.

Method C: Hydroxylamine Hydrochloride Titration

Aldehydes react with hydroxylamine hydrochloride to release HCl.[1] The liberated acid is titrated with a base.


[1]

Protocol:

  • Dissolve 0.5 g of sample in 20 mL MeOH.

  • Add 20 mL of 0.5 M Hydroxylamine HCl solution.

  • Stir for 10 mins (Allow oxime formation).

  • Titrate the liberated HCl with 0.1 N NaOH using Bromophenol Blue indicator (Yellow

    
     Blue/Violet).[1]
    
  • Calculation:

    
    
    

Decision Rule: If HPLC Purity is


 but Titration Assay is 

, the sample contains inorganic salts or moisture.

Cross-Validation Workflow & Diagrams

The following diagram illustrates the logical flow for certifying the material. It uses the Graphviz engine to visualize the decision matrix.

CrossValidation Start Crude this compound HPLC Method B: RP-HPLC (TFA) Check for Organic Impurities Start->HPLC NMR Method A: 1H-NMR (DMSO-d6) Check Structure & Isomers Start->NMR Titration Method C: Oxime Titration Check Total Aldehyde Content Start->Titration Decision1 HPLC Purity > 98%? HPLC->Decision1 Decision2 NMR: Correct Pattern? NMR->Decision2 Decision3 Titration > 95%? Titration->Decision3 Fail_Purify REJECT: Recrystallize (Risk: Oxidation/Side Products) Decision1->Fail_Purify No Pass CERTIFIED REFERENCE MATERIAL Decision1->Pass Yes Decision2->Fail_Purify No (Isomer Found) Decision2->Pass Yes Fail_Salt REJECT: Desalt (Inorganic Contamination) Decision3->Fail_Salt No Decision3->Pass Yes

Figure 1: Analytical Decision Matrix for this compound Certification.

Degradation Pathway Visualization

Understanding what you are looking for is half the battle. This diagram details the degradation routes that the analytical methods must detect.

Degradation Parent 4-Amino-3-bromo benzaldehyde Oxidation 4-Amino-3-bromo benzoic acid Parent->Oxidation Air/O2 (Detect via HPLC/Titration) Debrom 4-Aminobenzaldehyde Parent->Debrom Photolysis (Detect via MS/HPLC) Schiff Polymeric Imines (Dimerization) Parent->Schiff Self-Condensation (CHO + NH2)

Figure 2: Primary degradation pathways affecting analytical results.[1]

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link]

  • Agilent Technologies. Analysis of Amino Acid Derivatives using RP-HPLC. (Methodology adapted for amino-benzaldehyde derivatives).[1][2][3][4] [Link]

  • SpectraBase. 1H NMR Spectrum of 4-Bromobenzaldehyde. (Reference for substitution effects). [Link]

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